1-(5-phospho-D-ribosyl)-ATP
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H19N5O20P4-6 |
|---|---|
Molecular Weight |
713.23 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[oxido-[oxido(phosphonatooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-6-iminopurin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C15H25N5O20P4/c16-12-7-13(18-4-19(12)14-10(23)8(21)5(37-14)1-35-41(25,26)27)20(3-17-7)15-11(24)9(22)6(38-15)2-36-43(31,32)40-44(33,34)39-42(28,29)30/h3-6,8-11,14-16,21-24H,1-2H2,(H,31,32)(H,33,34)(H2,25,26,27)(H2,28,29,30)/p-6/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1 |
InChI Key |
RKNHJBVBFHDXGR-KEOHHSTQSA-H |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=CN(C2=N)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])[O-])O)O |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=CN(C2=N)C4C(C(C(O4)COP(=O)([O-])[O-])O)O |
Origin of Product |
United States |
Foundational Aspects and Contextualization of 1 5 Phospho D Ribosyl Atp
Historical Discovery and Initial Biochemical Elucidation
The identification of 1-(5-phospho-D-ribosyl)-ATP is intrinsically linked to the unraveling of two fundamental biochemical pathways: purine (B94841) nucleotide metabolism and histidine biosynthesis.
The study of purine metabolism dates back to the late 19th century, with the isolation and characterization of purine compounds like uric acid. britannica.com The complete enzymatic pathway for the de novo synthesis of purine nucleotides was largely elucidated in the mid-20th century, establishing the foundational knowledge of how complex molecules like ATP are constructed from simpler precursors. nih.govslideshare.net It was within this broader context of understanding purine derivatives and their myriad functions that the stage was set for the discovery of unique ATP-derived metabolites. nih.gov PRATP emerged from this landscape as a novel compound where the purine ring of ATP itself serves as a substrate for further modification, a departure from its typical role as an energy currency or a component of nucleic acids. nih.gov
The definitive discovery and characterization of this compound came from pioneering research focused on the histidine biosynthetic pathway in organisms like Escherichia coli and Salmonella typhimurium in the late 1950s and early 1960s. nih.gov Scientists like Bruce Ames and Robert Martin were instrumental in identifying the sequential intermediates and the enzymes responsible for their conversion. nih.gov Their work revealed that the very first step of this ten-reaction pathway is the condensation of ATP with 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP). nih.gov This reaction, catalyzed by the enzyme ATP phosphoribosyltransferase (HisG), produces PRATP and pyrophosphate, marking the committed step in histidine formation. nih.gov The elucidation of this initial reaction firmly established PRATP as the first dedicated intermediate of the pathway. nih.govresearchgate.net
Strategic Position within Central Metabolic Networks
This compound occupies a key strategic point, directly connecting the metabolism of nucleotides, carbohydrates, and amino acids.
The most direct link to nucleotide metabolism is evident from the substrates required for the synthesis of PRATP: ATP and PRPP. nih.gov ATP is the universal energy currency and a fundamental building block for RNA, while PRPP is a crucial activated form of ribose-5-phosphate (B1218738) used in the synthesis of all purine and pyrimidine (B1678525) nucleotides. nih.govvt.edu The synthesis of PRATP, therefore, represents a significant draw on the cell's purine nucleotide and activated sugar-phosphate pools. researchgate.net The reaction itself is a unique modification of a nucleotide, where ATP is not hydrolyzed for energy but is incorporated entirely into the new, larger molecule. nih.gov Following its formation, PRATP is further metabolized in the histidine pathway, where it is hydrolyzed to 1-(5-phospho-β-D-ribosyl)-AMP (PRAMP), further cementing its role within the flow of nucleotide-based intermediates. ecmdb.ca
The connection to carbohydrate metabolism is established through the substrate PRPP. researchgate.net PRPP is synthesized from ribose-5-phosphate, a key product of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), which is a major branch of glycolysis. vt.edu The PPP is a fundamental route for generating NADPH for reductive biosynthesis and for producing the pentose sugars required for nucleotide synthesis. vt.edu Thus, the synthesis of PRATP is directly dependent on the flux of glucose through the PPP. vt.edu
The primary role and ultimate fate of PRATP are in amino acid metabolism, specifically the biosynthesis of L-histidine. nih.gov The entire carbon and nitrogen backbone of PRATP, derived from ATP and ribose, is enzymatically rearranged and modified through nine subsequent steps to form the imidazole (B134444) ring and the characteristic backbone of histidine. researchgate.net This positions PRATP as the foundational molecule upon which this essential amino acid is built. nih.gov
| Metabolic Linkage | Connecting Molecule | Description |
| Nucleotide Metabolism | ATP, PRPP | PRATP is synthesized from ATP and PRPP, linking it directly to the cellular pools of purine nucleotides and activated ribose. nih.govresearchgate.net |
| Carbohydrate Metabolism | PRPP (derived from Ribose-5-Phosphate) | The ribosyl moiety of PRATP originates from glucose via the Pentose Phosphate Pathway, which produces Ribose-5-Phosphate. vt.edu |
| Amino Acid Metabolism | L-Histidine | PRATP is the first committed intermediate in the ten-step biosynthesis of L-histidine. nih.gov |
Nomenclature and Related Biochemical Analogues
The systematic name for the compound is this compound:diphosphate (B83284) phospho-alpha-D-ribosyl-transferase. nih.gov However, it is more commonly referred to by several synonyms.
| Nomenclature Type | Name |
| Systematic Name | [[(2R,3S,4R,5R)-5-[1-[(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-6-iminopurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
| Common Abbreviation | PRATP |
| Other Synonyms | Phosphoribosyl-ATP, Phosphoribosyladenosine triphosphate, Nthis compound nih.govhmdb.ca |
| Database Identifier | ChEBI: 18263, DrugBank: DB01661 nih.govdrugbank.com |
In research, particularly for studying the mechanism of enzymes in the histidine pathway, biochemical analogues of the natural substrates have been employed. For instance, fluorinated analogs of D-ribose-5-phosphate have been synthesized to serve as precursors for fluorinated PRATP analogues. purdue.edu These were designed as potential mechanism-based inhibitors to probe the enzymatic activity of the pathway's enzymes, highlighting the utility of such analogues in elucidating biochemical mechanisms. purdue.edu The use of non-hydrolyzable ATP analogues has also been a common strategy in studying the enzymes that bind ATP, including ATP phosphoribosyltransferase. mdpi.com
Common Abbreviations and Synonyms (e.g., PR-ATP)
The compound this compound is known by several names and abbreviations in scientific literature. The most common abbreviation is PR-ATP . umaryland.edu This shortened form is frequently used in texts discussing the histidine biosynthesis pathway. Other synonyms include Phosphoribosyl-ATP, Phosphoribosyladenosine triphosphate, and Nthis compound. umaryland.edunih.govhmdb.ca These various names all refer to the same chemical entity, a key intermediate in the biosynthesis of the amino acid histidine. wikipedia.orgresearchgate.net
Interactive Data Table: Synonyms for this compound
| Synonym Type | Name |
| Common Abbreviation | PR-ATP umaryland.edu |
| Common Name | Phosphoribosyl ATP nih.govdrugbank.com |
| Systematic Name | 1-(5-phospho-D-ribofuranosyl)adenosine 5'-(tetrahydrogen triphosphate) umaryland.edunih.gov |
| Alternative Name | Nthis compound umaryland.eduebi.ac.uk |
| MeSH Term | phosphoribosyladenosine triphosphate nih.gov |
Structural Relationship to Key Metabolic Intermediates (e.g., PRPP, ATP)
This compound (PR-ATP) is a complex biomolecule whose structure is directly derived from two fundamental metabolic intermediates: adenosine (B11128) triphosphate (ATP) and 5-phospho-alpha-D-ribose 1-diphosphate (PRPP). nih.govnih.gov ATP is universally recognized as the primary energy currency of the cell, consisting of an adenine (B156593) base, a ribose sugar, and a triphosphate group. wikipedia.org PRPP is a crucial precursor molecule for the biosynthesis of purine and pyrimidine nucleotides, as well as the amino acids histidine and tryptophan. nih.govresearchgate.net
The formation of PR-ATP is the first committed step in the histidine biosynthesis pathway. wikipedia.orgnih.gov This reaction involves the condensation of ATP and PRPP, catalyzed by the enzyme ATP phosphoribosyltransferase (EC 2.4.2.17). researchgate.netproteopedia.org In this enzymatic reaction, a new covalent bond is formed between the N1 position of the adenine ring of ATP and the C1 position of the ribose moiety from PRPP. researchgate.net This process results in the displacement of the diphosphate group (pyrophosphate) from PRPP. wikipedia.orgproteopedia.org
Structurally, the resulting PR-ATP molecule is a unique combination of its precursors. It essentially contains two ribose-phosphate units. One is the original ribose and triphosphate chain from the ATP molecule. The second is the 5-phosphoribosyl group derived from PRPP, which is now attached to the adenine base. nih.gov This creates a distinctive structure where the adenine base is N-glycosidically linked to two separate ribose units. researchgate.net This structural arrangement is central to its subsequent role in the histidine biosynthesis pathway, where the adenine-ribose portion is eventually cleaved off.
Biosynthesis and Enzymatic Formation of 1 5 Phospho D Ribosyl Atp
Substrate Precursors and Their Metabolic Origins
The formation of 1-(5-phospho-D-ribosyl)-ATP is dependent on the availability of Adenosine (B11128) Triphosphate (ATP) and 5-Phosphoribosyl-1-pyrophosphate (PRPP).
Adenosine Triphosphate (ATP) serves as one of the primary substrates in this biosynthetic reaction, providing the adenosine moiety and a portion of the ribosyl group. researchgate.net ATP is a ubiquitous molecule within the cell, primarily known for its role as the main energy currency. However, in this context, it also functions as a building block for the synthesis of this compound.
5-Phosphoribosyl-1-pyrophosphate (PRPP) is a key metabolic intermediate that provides the phosphoribosyl group in the formation of this compound. nih.govwikipedia.org PRPP is a central molecule in cellular metabolism, participating in the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the amino acids histidine and tryptophan, and the cofactors NAD and NADP. nih.govelifesciences.org It is synthesized from ribose 5-phosphate and ATP by the enzyme ribose-phosphate diphosphokinase. wikipedia.org
The enzyme responsible for the synthesis of PRPP is PRPP synthetase (EC 2.7.6.1), which catalyzes the transfer of a pyrophosphoryl group from ATP to ribose 5-phosphate. nih.govresearchgate.net The activity of PRPP synthetase is subject to complex regulation, ensuring that the cellular pool of PRPP is maintained at appropriate levels. This regulation occurs through allosteric control by various molecules, including purine and pyrimidine nucleotides which act as inhibitors, and inorganic phosphate (B84403) (Pi) which is an activator. orpha.netportlandpress.comnih.gov The enzyme's activity is also influenced by the cellular energy state, with ADP acting as a competitive inhibitor. proteopedia.org
| Regulator | Effect on Activity | Mechanism of Action |
|---|---|---|
| Purine Nucleotides (e.g., ADP, GDP) | Inhibition | Allosteric feedback inhibition. portlandpress.com |
| Pyrimidine Nucleotides | Inhibition | Allosteric feedback inhibition. nih.gov |
| Inorganic Phosphate (Pi) | Activation | Allosteric activation. orpha.netportlandpress.com |
5-Phosphoribosyl-1-pyrophosphate (PRPP) as the Phosphoribosyl Moiety Source
The Catalytic Enzyme: ATP Phosphoribosyltransferase (ATP-PRT; EC 2.4.2.17)
ATP phosphoribosyltransferase (ATP-PRT), also known as HisG, is the enzyme that catalyzes the reversible condensation of ATP and PRPP to form this compound and inorganic pyrophosphate (PPi). proteopedia.orgwikipedia.org This enzyme belongs to the family of glycosyltransferases, specifically the pentosyltransferases. wikipedia.org
ATP-PRT is a key regulatory point in the histidine biosynthesis pathway and is subject to feedback inhibition by the end product, L-histidine. nih.govacs.org The enzyme exists in two main forms: a homohexameric form found in bacteria, fungi, and plants, and a less common hetero-octameric form found in some bacteria. nih.govnih.gov
The reaction catalyzed by ATP-PRT is a reversible, Mg²⁺-dependent process. nih.govacs.org The catalytic mechanism follows a sequential ordered kinetic pathway. nih.govnih.gov This means that the substrates bind to the enzyme in a specific order, and the products are also released in a defined sequence. The reaction proceeds without the formation of a covalent intermediate. nih.govacs.org
The binding of substrates to ATP-PRT occurs in a specific and ordered manner. ATP is the first substrate to bind to the enzyme, followed by PRPP. nih.govnih.gov This binding takes place in a crevice located between two catalytic domains of the enzyme. wikipedia.org The proper orientation of the substrates within the active site is crucial for catalysis and is facilitated by specific interactions with amino acid residues. creative-enzymes.com The binding of PRPP involves a conserved P-loop motif within the enzyme's structure. proteopedia.org After the catalytic reaction, pyrophosphate (PPi) is the first product to be released, followed by this compound. nih.govnih.gov
| Step | Molecule | Action |
|---|---|---|
| 1 | ATP | Binds to the enzyme. nih.govnih.gov |
| 2 | PRPP | Binds to the ATP-enzyme complex. nih.govnih.gov |
| 3 | PPi | Released from the enzyme. nih.govnih.gov |
| 4 | This compound | Released from the enzyme. nih.gov |
Reaction Mechanism and Catalytic Cycle
Phosphoribosyl Transfer and Pyrophosphate Release
The enzymatic mechanism of ATP-PRT is a reversible substitution reaction that proceeds in an ordered sequential manner. nih.govnih.gov The catalytic cycle begins with the binding of ATP to the free enzyme. nih.govresearchgate.net This is followed by the binding of the second substrate, PRPP, to the enzyme-ATP complex. researchgate.netnih.gov
Once both substrates are bound within the active site, the enzyme catalyzes the transfer of the 5-phosphoribosyl group from PRPP to the N1 position of the adenine (B156593) base of ATP. researchgate.net This nucleophilic substitution reaction results in the formation of a C-N bond, yielding the product PRATP. nih.gov Following the chemical transformation, the products are released in a specific order. Inorganic pyrophosphate (PPi) is the first product to dissociate from the enzyme. researchgate.netnih.gov The release of PPi is then followed by the dissociation of the final product, PRATP, which regenerates the free enzyme, ready to initiate another catalytic cycle. nih.govresearchgate.netnih.gov
Proposed Transition State Analysis
Detailed kinetic and computational studies have been conducted to elucidate the nature of the transition state during the reaction catalyzed by ATP-PRT. nih.gov Analysis of kinetic isotope effects (KIEs) for ATP-PRT enzymes from various organisms, including Campylobacter jejuni, Mycobacterium tuberculosis, and Lactococcus lactis, has provided significant insights. nih.gov These studies support a dissociative reaction mechanism characterized by a DN*AN‡ transition state. nih.gov
Diversity and Classification of ATP-PRT Enzymes
ATP-phosphoribosyltransferase enzymes exhibit significant structural diversity and are broadly classified into two main types based on their subunit composition, size, and regulatory mechanisms. cell.comnih.gov These are generally referred to as the long-form and short-form enzymes. wikipedia.orgcell.com This classification reflects different evolutionary strategies for achieving allosteric regulation of the same core catalytic function. cell.com
Type 1 (Hexameric) ATP-PRTs
The Type 1, or long-form, ATP-PRTs are characterized by polypeptide chains that contain 280-310 amino acids. cell.com These enzymes are homohexamers, meaning they are composed of six identical subunits. cell.comnih.gov Each subunit is a single polypeptide chain that contains both the catalytic domains and a covalently linked C-terminal regulatory domain. wikipedia.orgnih.gov This regulatory domain contains the allosteric binding site for histidine, the end-product of the biosynthetic pathway, which acts as a feedback inhibitor. wikipedia.orgnih.gov The long-form ATP-PRT is catalytically competent on its own without the need for additional protein partners. wikipedia.org This type of ATP-PRT is found in organisms such as Escherichia coli and Mycobacterium tuberculosis. wikipedia.org
Type 2 (Dimeric) ATP-PRTs
The Type 2, or short-form, ATP-PRTs are composed of smaller catalytic subunits (HisGS) of 200-220 amino acids each. cell.com These catalytic subunits lack the covalently attached regulatory domain seen in the long form. wikipedia.org While the catalytic core is a dimer, the functional enzyme complex is a hetero-octamer. researchgate.netnih.govnih.gov This complex consists of four catalytic subunits (HisGS) and four separate regulatory subunits known as HisZ. researchgate.netresearchgate.netnih.gov The HisZ protein is a paralogue of histidyl-tRNA synthetase that has evolved a regulatory function. wikipedia.orgcell.com In the absence of the HisZ subunits, the HisGS catalytic protein is active but is not subject to allosteric inhibition by histidine. researchgate.netnih.gov The HisZ subunit is therefore essential for mediating the allosteric feedback inhibition. wikipedia.orgresearchgate.net
Hybrid Forms and Evolutionary Divergence
The existence of these two distinct forms of ATP-PRT is a result of evolutionary divergence from a common ancestral enzyme. cell.com The core catalytic domain is conserved between the long and short forms, suggesting a shared origin. cell.comnih.gov The divergence lies in the strategy for allosteric regulation. In one lineage, the regulatory domain became covalently fused to the catalytic domain, resulting in the long-form homohexamer. cell.com In the other lineage, the regulatory function was acquired by a separate protein, HisZ, which forms a stable, noncovalent complex with the short-form catalytic subunits. cell.com This evolutionary path demonstrates how different solutions can arise to control the same fundamental biochemical reaction in response to metabolic needs.
Subunit Composition and Oligomerization States
The quaternary structure and oligomerization state of ATP-PRT are central to its function and regulation.
Long-Form (Type 1): The long-form enzyme from organisms like Mycobacterium tuberculosis exists as a stable homohexamer in solution, both in the presence and absence of the allosteric inhibitor L-histidine. nih.govresearchgate.net Each of the six identical subunits is comprised of two N-terminal catalytic domains and a C-terminal regulatory domain. wikipedia.orgproteopedia.org While earlier studies suggested an equilibrium between active dimers and inactive hexamers, more recent evidence confirms that the hexamer is the active species in solution. cell.comebi.ac.uk The binding of histidine to the regulatory domains induces a conformational change that locks the hexamer in an inactive state. proteopedia.orgnih.gov
Short-Form (Type 2): The short-form enzyme's functional state is a hetero-octameric complex. researchgate.netnih.gov This complex has a precise architecture, typically with a tetrameric core of HisZ regulatory subunits that is "sandwiched" by two dimers of the HisGS catalytic subunits. nih.gov The catalytic subunits (HisGS) alone can form dimers and are catalytically active, but their activity is significantly enhanced by association with the HisZ subunits. researchgate.netnih.gov This assembly into the hetero-octamer is required for both the enhancement of catalysis and the allosteric inhibition by histidine. researchgate.netnih.gov
The fundamental catalytic unit for both forms is a dimer of the catalytic domains, which come together to form the active site. nih.govnih.gov The higher-order oligomerization into hexamers or association into hetero-octamers provides the structural framework for allosteric regulation, allowing the enzyme's activity to be finely tuned by the cell's metabolic state. cell.com
Metabolism and Downstream Transformations of 1 5 Phospho D Ribosyl Atp
Role as an Intermediate in the Histidine Biosynthetic Pathway
The biosynthesis of histidine is an energetically costly process for the cell. wikipedia.orgebi.ac.uk It begins with the condensation of adenosine (B11128) triphosphate (ATP) and 5-phospho-alpha-D-ribose 1-diphosphate (PRPP), a reaction catalyzed by the enzyme ATP phosphoribosyltransferase (EC 2.4.2.17). wikipedia.orgbioone.orgebi.ac.uk This initial step yields 1-(5-phospho-D-ribosyl)-ATP, the first committed intermediate in the pathway. wikipedia.orgebi.ac.uk The formation of PR-ATP is a critical control point, as the activity of ATP phosphoribosyltransferase is subject to feedback inhibition by the final product, L-histidine, as well as by other molecules like ADP and AMP that signal the cell's energy status. wikipedia.orgebi.ac.uk
Following its synthesis, this compound undergoes a series of enzyme-catalyzed transformations to ultimately form histidine. nih.gov The immediate downstream reactions involve its conversion to N-1-(5'-Phosphoribosyl)-AMP (PR-AMP) and a subsequent cyclization step.
The second step in the histidine biosynthetic pathway is the irreversible hydrolysis of this compound. ebi.ac.uk This reaction removes the pyrophosphate group from the adenine (B156593) nucleotide portion of the molecule, resulting in the formation of N-1-(5'-Phosphoribosyl)-AMP (PR-AMP) and inorganic pyrophosphate (PPi). nih.govacs.org
This conversion is catalyzed by the enzyme Phosphoribosyl-ATP Pyrophosphohydrolase , systematically named 1-(5-phospho-β-D-ribosyl)-ATP diphosphohydrolase and assigned the Enzyme Commission (EC) number 3.6.1.31. enzyme-database.orgqmul.ac.uk Other common names for this enzyme include phosphoribosyl-ATP pyrophosphatase and phosphoribosyladenosine triphosphate pyrophosphatase. qmul.ac.uk This enzyme belongs to the hydrolase family, specifically those that act on acid anhydrides in phosphorus-containing anhydrides. enzyme-database.org
Enzyme Profile: Phosphoribosyl-ATP Pyrophosphohydrolase
| Attribute | Details |
|---|---|
| Systematic Name | 1-(5-phospho-β-D-ribosyl)-ATP diphosphohydrolase |
| Accepted Name | Phosphoribosyl-ATP diphosphatase |
| EC Number | 3.6.1.31 qmul.ac.uk |
| Reaction Catalyzed | 1-(5-phospho-β-D-ribosyl)-ATP + H₂O → 1-(5-phospho-β-D-ribosyl)-AMP + diphosphate (B83284) acs.orgqmul.ac.uk |
| Pathway | Histidine Biosynthesis (Step 2) nih.govebi.ac.uk |
Structural studies of the Phosphoribosyl-ATP pyrophosphohydrolase from Mycobacterium tuberculosis have provided insights into its architecture. ebi.ac.uk The enzyme forms a homodimer and belongs to the MazG-like structural family. ebi.ac.uk In bifunctional plant enzymes like Medicago truncatula HISN2 (MtHISN2), the pyrophosphohydrolase (PRA-PH) domain is located at the C-terminus. nih.govosti.gov Crystal structures show that this domain binds AMP, which helps to position the N1-phosphoribosyl group of the substrate (PR-ATP) correctly for catalysis. nih.govosti.gov
Following its formation, PR-AMP is immediately acted upon by the third enzyme in the pathway. This enzyme catalyzes the hydrolysis of the adenine ring of PR-AMP, opening the six-membered ring to form an imidazole (B134444) derivative. nih.govwikipedia.org The product of this reaction is N-1-(5'-Phosphoribosyl)-Formimino-5-aminoimidazole-4-carboxamide Ribonucleotide, also known as ProFAR. nih.govdiva-portal.org
The enzyme responsible for this cyclization is Phosphoribosyl-AMP Cyclohydrolase , which has the EC number 3.5.4.19. wikipedia.orgqmul.ac.uk Its systematic name is 1-(5-phospho-D-ribosyl)-AMP 1,6-hydrolase. wikipedia.orgqmul.ac.uk This enzyme is a metalloprotein that often requires both zinc and magnesium ions for its catalytic activity. uniprot.orgresearchgate.net It belongs to the family of hydrolases that act on carbon-nitrogen bonds in cyclic amidines. wikipedia.org
Enzyme Profile: Phosphoribosyl-AMP Cyclohydrolase
| Attribute | Details |
|---|---|
| Systematic Name | 1-(5-phospho-β-D-ribosyl)-AMP 1,6-hydrolase qmul.ac.uk |
| Accepted Name | Phosphoribosyl-AMP cyclohydrolase |
| EC Number | 3.5.4.19 qmul.ac.ukresearchgate.net |
| Reaction Catalyzed | 1-(5-phosphoribosyl)-AMP + H₂O → 1-(5-phosphoribosyl)-5-[(5-phosphoribosylamino)methylideneamino]imidazole-4-carboxamide wikipedia.org |
| Pathway | Histidine Biosynthesis (Step 3) nih.govresearchgate.net |
| Cofactors | Requires Mg²⁺ and Zn²⁺ uniprot.orgresearchgate.net |
The genetic organization and protein structure of the enzymes catalyzing the second and third steps of histidine biosynthesis show significant diversity across different life forms. bioone.org This leads to variations in whether the Phosphoribosyl-ATP Pyrophosphohydrolase and Phosphoribosyl-AMP Cyclohydrolase activities are integrated into a single protein or function as separate, sequential enzymes.
Integrated (Bifunctional/Trifunctional) Enzymes: In many organisms, these two enzymatic activities are domains of a single, bifunctional polypeptide.
Plants: In plants like Arabidopsis thaliana and Medicago truncatula, a single gene (designated HISN2) encodes a bifunctional protein. ichb.plnih.govnih.gov The N-terminal domain possesses the cyclohydrolase (HisI-like) activity, while the C-terminal domain has the pyrophosphohydrolase (HisE-like) activity. osti.govnih.gov
Bacteria: Some bacteria, including Escherichia coli and Salmonella typhimurium, also have a fused hisIE gene that produces a bifunctional enzyme. bioone.orgebi.ac.uknih.gov
Fungi: In the fungus Neurospora crassa, the integration is even more complex. A single trifunctional enzyme catalyzes not only these two steps but also the reaction of histidinol (B1595749) dehydrogenase (EC 1.1.1.23). enzyme-database.orgqmul.ac.ukqmul.ac.uk
Sequential (Monofunctional) Enzymes: In other organisms, the two activities are carried out by two distinct, monofunctional proteins encoded by separate genes.
Bacteria: Prokaryotes such as those in the Actinobacteria group typically have separate hisE and hisI genes that encode the pyrophosphohydrolase and cyclohydrolase enzymes, respectively. bioone.orgnih.gov
Archaea: In archaea like Methanobacterium thermoautotrophicum and Methanococcus vannielii, the genes for histidine biosynthesis are generally scattered, and these two steps are catalyzed by separate enzymes. researchgate.netnih.gov
This evolutionary divergence in enzyme architecture—from separate monofunctional proteins to integrated bi- or trifunctional enzymes—reflects different strategies for metabolic regulation and efficiency. acs.org The fusion of genes can facilitate substrate channeling, where the product of the first reaction (PR-AMP) is passed directly to the active site of the second reaction without diffusing into the cytoplasm, potentially increasing catalytic efficiency. acs.org
Subsequent Cyclization to N-1-(5'-Phosphoribosyl)-Formimino-5-aminoimidazole-4-carboxamide Ribonucleotide (PR-F-AICAR)
Potential for Alternative Metabolic Fates or Side Reactions of this compound
While this compound is primarily recognized as a committed intermediate in the canonical histidine biosynthesis pathway, the potential for this molecule to engage in other biochemical processes warrants investigation. This involves exploring any documented non-canonical pathways or considering the implications of enzyme substrate promiscuity.
Non-Canonical Biochemical Pathways (If documented)
Current scientific literature has not documented any direct, alternative metabolic pathways for this compound itself. Its synthesis by ATP phosphoribosyltransferase (HisG) represents the first and committed step of histidine biosynthesis, and its subsequent transformation is specifically catalyzed by the next enzyme in this pathway. wikipedia.orgproteopedia.orgexpasy.org
However, it is crucial to note the significant metabolic crosstalk between the histidine and purine (B94841) biosynthesis pathways. nih.gov This relationship does not represent a direct alternative fate for this compound but is an important aspect of its metabolic context. The key points of this metabolic link include:
Shared Precursor: Both pathways utilize 5-phospho-α-D-ribose 1-diphosphate (PRPP) as a key substrate. proteopedia.orgnih.gov
Byproduct Recycling: A downstream intermediate of the histidine pathway, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), is recycled back into the purine biosynthesis pathway. nih.govnih.gov
Therefore, while no non-canonical enzymatic consumption of this compound has been identified, its production rate is intricately linked with the metabolic state of the purine pathway through complex regulatory networks.
Substrate Promiscuity Considerations (If applicable)
Enzyme promiscuity refers to the ability of an enzyme to catalyze reactions on substrates other than its primary, physiological substrate. wikipedia.org The enzyme responsible for the metabolism of this compound, ATP phosphoribosyltransferase (HisG), has been shown to exhibit a degree of substrate promiscuity. This promiscuity is not related to this compound as a substrate, but rather to the substrates involved in its synthesis and reverse reaction: ATP and pyrophosphate.
Detailed Research Findings:
ADP as an Alternative Substrate: Studies on the short-form ATP phosphoribosyltransferase (a hetero-octameric complex of HisG and HisZ subunits) have demonstrated that adenosine diphosphate (ADP) can serve as an alternative substrate to ATP. nih.govacs.org Research using ³¹P NMR spectroscopy confirmed that the enzyme from Psychrobacter arcticus (PaHisGₛ) can catalyze the condensation of ADP with PRPP. acs.org This reaction yields the corresponding product, N¹-(5-phospho-β-D-ribosyl)-ADP (PRADP). While ATP is the primary substrate, this ability to utilize ADP is a clear instance of substrate promiscuity. nih.govacs.org
Alternative Substrates in the Reverse Reaction: The reverse reaction, which consumes this compound, naturally uses diphosphate (pyrophosphate) as a substrate. wikipedia.org To facilitate mechanistic studies, researchers have successfully used phosphonoacetic acid (PA) as an alternative substrate to pyrophosphate for the reverse reaction catalyzed by ATP-PRT from Campylobacter jejuni, Mycobacterium tuberculosis, and Lactococcus lactis. nih.gov This demonstrates that the enzyme's active site can accommodate and utilize molecules that are structurally analogous to its natural substrate.
Active Site Inhibition: The active site's ability to bind related molecules is also highlighted by competitive inhibition. Adenosine monophosphate (AMP) is a known competitive inhibitor of ATP phosphoribosyltransferase, indicating that it binds to the same active site as ATP but is not processed as a substrate. researchgate.netnih.gov
These findings collectively indicate that while the metabolic fate of this compound is highly specific, the enzyme governing its synthesis and breakdown, ATP phosphoribosyltransferase, possesses a degree of substrate promiscuity, particularly in its recognition of the nucleotide substrate.
Regulation of 1 5 Phospho D Ribosyl Atp Biosynthesis and Metabolism
Allosteric Control of ATP Phosphoribosyltransferase Activity
Allosteric regulation is a primary and rapid mechanism for modulating the activity of ATP phosphoribosyltransferase in response to the cell's metabolic state. ucl.ac.ukwaikato.ac.nz This control is primarily exerted through feedback inhibition by the final product of the pathway, L-histidine, as well as by other key cellular metabolites that signal the energy status and nutrient availability of the cell. wikipedia.orgproteopedia.org The enzyme exists in two main forms: a long form, which is a homohexamer containing both catalytic and regulatory domains, and a short form, which consists of catalytic subunits (HisG) that must associate with separate regulatory subunits (HisZ) to form a functional hetero-octameric complex. acs.orgwikipedia.org This structural diversity leads to distinct but conceptually similar allosteric control mechanisms.
Feedback Inhibition by Histidine
The most significant form of allosteric control over ATP-PRT is feedback inhibition by L-histidine. researchgate.net This ensures that the cell does not expend energy and resources on synthesizing histidine when it is already abundant. This inhibition is allosteric because histidine binds to a site on the enzyme that is physically distinct from the active site where the catalytic reaction occurs. psu.eduucl.ac.uk
The location of the allosteric binding site for histidine depends on the structural form of the ATP-PRT.
Long-Form (Homohexameric) ATP-PRT: In organisms like Mycobacterium tuberculosis and Corynebacterium glutamicum, which possess the long-form enzyme, the allosteric site is located on a C-terminal regulatory domain. wikipedia.orgproteopedia.org Crystallographic studies of the M. tuberculosis enzyme have shown that this site is approximately 30 Å away from the catalytic active site. psu.edu Specific amino acid residues are crucial for this interaction. For the M. tuberculosis enzyme, histidine is held in the allosteric pocket through interactions with the carboxyl group of Asp218, the hydroxyl group of Thr238, and the backbone amide oxygen of Ala273. psu.edu In the C. glutamicum enzyme, homology modeling and mutagenesis studies have identified residues Asn215, Leu231, Thr235, and Ala270 within the C-terminal domain as key determinants of histidine inhibition. researchgate.net
Short-Form (Hetero-octameric) ATP-PRT: In organisms with the short-form enzyme, such as Pseudomonas aeruginosa, the catalytic subunit (HisGS) itself is insensitive to histidine. acs.orgacs.org Instead, the allosteric binding site for histidine is located exclusively on the regulatory subunit, HisZ. chemrxiv.orgacs.org Crystal structures have revealed that histidine binding involves the repositioning of two loops on the HisZ subunit, which then communicates the inhibitory signal to the catalytic HisGS subunit. acs.org
The binding of histidine to its allosteric site triggers a conformational change that ultimately leads to the inhibition of the enzyme's catalytic activity.
Mechanism in Long-Form ATP-PRT: For long-form enzymes, histidine binding induces a significant structural rearrangement. wikipedia.orgproteopedia.org The enzyme exists in an equilibrium between an active "open" conformation and an inactive "closed" or "tensed" conformation. ucl.ac.ukucl.ac.uk The binding of the inhibitor, histidine, shifts this equilibrium toward the inactive, compact hexameric state. ucl.ac.ukucl.ac.uk This conformational change involves a substantial twisting of the C-terminal regulatory domain relative to the two N-terminal catalytic domains, which effectively traps the enzyme in a catalytically incompetent state. wikipedia.orgpsu.edunih.gov
Mechanism in Short-Form ATP-PRT: In the hetero-octameric short-form enzymes, the regulatory HisZ subunit plays a dual role: it activates the catalytic HisGS subunit in the absence of histidine but mediates inhibition in its presence. acs.orgchemrxiv.orgacs.org When histidine binds to HisZ, it initiates a conformational cascade. acs.org This signal is transmitted from the histidine-binding site to the interface between the HisZ and HisGS subunits. acs.org This allosteric communication prevents the Asp101–Leu117 loop in HisZ from adopting the conformation necessary for activating the catalytic subunit, thereby directly suppressing the chemical step of the reaction. chemrxiv.orgacs.org
The inhibition of ATP-PRT by histidine exhibits complex kinetic characteristics, often involving cooperative effects.
Kinetic Profiles: Steady-state kinetic analyses have shown that histidine acts as a noncompetitive inhibitor with respect to PRPP and an uncompetitive inhibitor with respect to ATP for the long-form enzyme from M. tuberculosis. nih.govacs.org For short-form enzymes, histidine is also a noncompetitive inhibitor. acs.orgresearchgate.net A hallmark of allosteric regulation is a shift in the enzyme's kinetic profile; in the presence of histidine, the substrate saturation curve can change from a standard hyperbolic (Michaelis-Menten) shape to a sigmoidal shape, which is indicative of cooperative substrate binding. nih.gov
Cooperative Binding: The binding of histidine can exhibit positive cooperativity, where the binding of one histidine molecule increases the enzyme's affinity for subsequent histidine molecules. unav.edu Studies on the E. coli enzyme, which transitions from an active dimer to an inactive hexamer upon histidine binding, have shown that the apparent cooperativity is highly dependent on the enzyme concentration. unav.edu At higher concentrations, where the formation of the hexamer is favored, binding appears cooperative. unav.edu This suggests that the cooperativity is linked to the ligand-induced association of the enzyme subunits into the less active oligomeric state. wikipedia.orgunav.edu
| Organism | Enzyme Form | Inhibition Type vs. Substrate | Inhibition Constant (Ki) | Cooperativity (Hill Coefficient, nH) | Reference |
|---|---|---|---|---|---|
| Mycobacterium tuberculosis | Long-form (Homohaxamer) | Uncompetitive vs. ATP; Noncompetitive vs. PRPP | 4 µM | Not specified | nih.govacs.org |
| Escherichia coli | Long-form (Dimer-Hexamer Equilibrium) | Changes kinetics from hyperbolic to sigmoidal | 0.009 - 0.290 mM (concentration dependent) | ~1.2 (positive) or slightly negative | nih.govunav.edu |
| Short-form (e.g., P. aeruginosa) | Short-form (Hetero-octamer) | Noncompetitive | Not specified | Not specified | acs.orgresearchgate.net |
| Corynebacterium glutamicum | Long-form (Homohaxamer) | Noncompetitive | Increased 37-fold in resistant mutant | Not specified | researchgate.net |
Modulation by Other Metabolites (e.g., Purine (B94841) Nucleotides, PRPP)
Besides histidine, ATP-PRT activity is fine-tuned by other small molecules that provide a broader picture of the cell's metabolic health.
5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP): As a key substrate, the availability of PRPP is a crucial factor in regulating the flux through the histidine pathway. nih.gov PRPP is a central metabolic precursor used not only for histidine but also for the biosynthesis of purine and pyrimidine (B1678525) nucleotides and tryptophan. nih.govwaikato.ac.nz In E. coli, it is estimated that purine and pyrimidine synthesis consumes 60-80% of the available PRPP pool, while histidine and tryptophan synthesis each use 10-15%. nih.gov This creates competition among these pathways, making PRPP concentration a critical regulatory node. In some short-form ATP-PRTs, kinetic studies suggest an ordered binding mechanism where PRPP must bind to the enzyme before ATP can bind. acs.org
Transcriptional and Translational Regulation of Encoding Genes
In addition to the rapid, short-term control provided by allosteric regulation, the cell also employs long-term strategies by controlling the synthesis of the ATP-PRT enzyme itself. This is achieved through the regulation of gene expression at both the transcriptional and translational levels. wikipedia.orgebi.ac.ukebi.ac.uk
Transcriptional Regulation: The primary factor influencing the transcription of the genes encoding ATP-PRT is nutrient availability. wikipedia.orgebi.ac.uk In many bacteria, the hisG gene (encoding ATP-PRT) is part of a larger genetic unit called the his operon, which contains most or all of the genes required for histidine biosynthesis. researchgate.netpnas.org The expression of this entire operon is often coordinately regulated. A key mechanism is transcriptional attenuation and repression mediated by the final product, histidine. researchgate.net For instance, in C. glutamicum, high levels of histidine lead to the negative regulation of his gene transcription. researchgate.net In some bacteria like Salmonella typhimurium, the ATP-PRT enzyme itself can function as an autogenous regulatory protein, binding to the operator region of the his operon to inhibit its own transcription. pnas.orgpnas.org Furthermore, histidyl-tRNA, the charged tRNA molecule used in protein synthesis, also acts as a negative corepressor in the regulation of the his operon. pnas.org
Translational Regulation: There is also evidence for regulation at the level of translation. In certain in vitro transcription-translation systems, the synthesis of the his operon mRNA is tightly coupled to its simultaneous translation. pnas.org This suggests a regulatory mechanism where the processes of transcription and translation are linked, providing another layer of control over the expression of the histidine biosynthetic enzymes. acs.orgpnas.org
| Compound Name | Abbreviation | Role in Regulation |
|---|---|---|
| 1-(5-phospho-D-ribosyl)-ATP | PRATP | Product of the ATP-PRT catalyzed reaction |
| Adenosine (B11128) triphosphate | ATP | Substrate of ATP-PRT |
| 5-phospho-alpha-D-ribose 1-diphosphate | PRPP | Substrate of ATP-PRT; regulatory metabolite |
| L-Histidine | His | Allosteric inhibitor (feedback inhibition) |
| Adenosine monophosphate | AMP | Competitive/allosteric inhibitor |
| Adenosine diphosphate (B83284) | ADP | Inhibitor |
| Guanosine (B1672433) tetraphosphate (B8577671) | ppGpp | Allosteric inhibitor (alarmone) |
Operon Organization and Attenuation Mechanisms (e.g., his operon)
The genes responsible for histidine biosynthesis are often organized into operons, allowing for coordinated regulation. nih.gov The his operon of Escherichia coli and Salmonella typhimurium has been a model system for understanding gene regulation. nih.govosti.gov In these organisms, all the genes for histidine biosynthesis are clustered in a single operon and are transcribed as a single unit. nih.gov This arrangement, however, is more of an exception, as in many other bacteria, the his genes are scattered across the genome. nih.gov For instance, in Corynebacterium glutamicum, the his genes are organized into four separate operons. nih.gov
A primary mechanism for regulating the his operon in Enterobacteria is transcriptional attenuation. nih.govgrkraj.org This process occurs at a leader sequence located between the promoter and the first structural gene of the operon. nih.govgrkraj.org The leader transcript contains a short open reading frame rich in histidine codons and can form alternative RNA secondary structures: an anti-terminator or a terminator stem-loop. grkraj.org
Under Histidine Starvation: When histidine levels are low, the ribosome translating the leader peptide stalls at the histidine codons due to a scarcity of charged histidyl-tRNA. grkraj.org This stalling allows the formation of the anti-terminator structure, preventing the formation of the terminator loop. Transcription then proceeds through the structural genes of the operon, leading to the synthesis of enzymes required for histidine production.
Under Histidine Abundance: When histidine is plentiful, the ribosome moves quickly across the histidine codons and reaches a stop codon. grkraj.org This progression facilitates the formation of a terminator stem-loop structure, which signals the RNA polymerase to terminate transcription prematurely. grkraj.org This effectively shuts down the expression of the his operon when the end product is not needed.
Studies have also shown that the ATP-PRT enzyme itself can bind to the regulatory region of the his operon, suggesting a role in regulating its own expression. nih.gov The stability of this enzyme-DNA complex is influenced by the enzyme's substrates and its allosteric inhibitor, histidine, further highlighting the complex feedback loops controlling PRATP synthesis. nih.gov
| Organism | His Gene Organization | Primary Regulatory Mechanism |
| Escherichia coli / Salmonella typhimurium | Single operon | Transcriptional Attenuation nih.govgrkraj.org |
| Corynebacterium glutamicum | Four separate operons | Stringent Response nih.gov |
| Bacillus subtilis | Scattered genes | T-box Riboswitch nih.govresearchgate.net |
Riboswitches and other RNA-based Regulatory Elements
In addition to attenuation, RNA-based elements like riboswitches play a significant role in controlling histidine biosynthesis, particularly in Gram-positive bacteria. nih.govresearchgate.net Riboswitches are structured RNA elements, typically found in the 5' untranslated region of an mRNA, that directly bind to a specific metabolite to regulate gene expression. pnas.organnualreviews.org
In many species within the Firmicutes and Actinobacteria phyla, the his genes are regulated by T-box riboswitches. nih.govresearchgate.net These riboswitches function by sensing the aminoacylation status of tRNA. annualreviews.org They bind directly to a specific uncharged tRNA to control transcription. annualreviews.org
When the cognate tRNA (in this case, histidyl-tRNA) is uncharged, indicating a low level of histidine, it binds to the T-box leader sequence. annualreviews.org This interaction stabilizes an anti-terminator structure, allowing transcription of the downstream his genes to proceed.
Conversely, when histidyl-tRNA is abundant, it does not function as an inducer, which leads to the formation of a terminator structure and premature termination of transcription. annualreviews.org
Comparative genomic studies have identified T-box riboswitches preceding histidine biosynthesis and transport genes in at least 129 Firmicutes genomes. nih.govresearchgate.net Furthermore, novel RNA attenuators, distinct from the classical model in E. coli, have been found upstream of his operons in species like those from the Bacillus cereus group. nih.govresearchgate.net
| Regulatory RNA Element | Mechanism | Organisms |
| Attenuation | Ribosome stalling at leader peptide codons influences terminator/anti-terminator formation. grkraj.org | E. coli, S. typhimurium, some Eubacteriales and Erysipelotrichales species. nih.govnih.gov |
| T-box Riboswitch | Binds uncharged histidyl-tRNA to stabilize an anti-terminator structure, allowing transcription. annualreviews.org | Firmicutes, Actinobacteria. nih.govresearchgate.net |
Global Regulatory Networks (e.g., stringent response, carbon catabolite repression)
The biosynthesis of this compound is also integrated into global cellular regulatory networks that respond to broader nutritional and environmental cues.
Stringent Response: This is a bacterial stress response triggered by nutrient starvation, particularly amino acid limitation. nih.gov It is mediated by the alarmones guanosine tetraphosphate and pentaphosphate, collectively known as (p)ppGpp. nih.govoup.com When an uncharged tRNA binds to the ribosome, the ribosome-associated protein RelA is activated to synthesize (p)ppGpp. nih.gov (p)ppGpp then orchestrates a major reprogramming of gene expression, downregulating genes for rapid growth (like those for stable RNAs) and upregulating genes for biosynthesis and stress survival. oup.comasm.org
The his operon is a well-known target of the stringent response. nih.govasm.org Under histidine starvation, the RelA-dependent induction of the his operon is a classic example of this response. nih.gov (p)ppGpp can also act as a synergistic inhibitor of ATP-PRT activity, directly linking the stringent response to the enzymatic control of PRATP synthesis. wikipedia.orgdntb.gov.ua
Carbon Catabolite Repression (CCR): CCR is a global regulatory mechanism that allows bacteria to preferentially utilize a rapidly metabolizable carbon source (like glucose) over other, less preferred sources. wikipedia.orgoup.com In many bacteria, CCR ensures that energy-intensive biosynthetic pathways, such as that for histidine, are appropriately controlled in relation to carbon availability.
Post-Translational Modifications of ATP-PRT
The activity of ATP-phosphoribosyltransferase (ATP-PRT), the enzyme that synthesizes PRATP, is also regulated at the post-translational level. libretexts.org These modifications can rapidly alter the enzyme's catalytic efficiency, stability, and interaction with other molecules in response to cellular signals. libretexts.orgacs.org
Phosphorylation and Dephosphorylation Events
Protein phosphorylation is a reversible post-translational modification where a phosphate (B84403) group is added to an amino acid residue, commonly serine, threonine, or tyrosine. libretexts.org This modification is known to regulate the activity of many enzymes. acs.org
While direct evidence for the phosphorylation of ATP-PRT in the context of histidine biosynthesis is not extensively detailed, studies on other phosphoribosyltransferases provide insights into this regulatory mechanism. For example, Nicotinic acid phosphoribosyltransferase (NAPRTase), an enzyme that also utilizes PRPP and ATP, undergoes covalent phosphorylation. nih.gov This phosphorylation dramatically increases the enzyme's affinity for its substrate PRPP by over 2000-fold, demonstrating how phosphorylation can act as a molecular switch to enhance catalytic efficiency. nih.gov Given the structural and functional similarities within the phosphoribosyltransferase superfamily, it is plausible that phosphorylation and dephosphorylation events play a role in modulating ATP-PRT activity in response to the cell's energy status, signaled by ATP levels. wikipedia.orgnih.gov
Acetylation, Methylation, and Other Modifications
Lysine (B10760008) acetylation, the transfer of an acetyl group to a lysine residue, is another key post-translational modification that can neutralize the positive charge of lysine and alter protein function. nih.govfrontiersin.org Acetylation has been shown to regulate the activity of enzymes in various metabolic pathways. nih.govbiorxiv.org
Studies on other members of the phosphoribosyltransferase family, such as orotate (B1227488) phosphoribosyltransferase (OPRTase) in E. coli, have demonstrated that chemical acetylation can lead to a decrease in enzymatic activity. nih.gov The acetylation of OPRTase has been identified in several proteomic studies, although the precise physiological impact is still under investigation. nih.gov Given that ATP-PRT is a key metabolic enzyme, it is a potential target for regulation by acetylation, which is often linked to the cell's metabolic state through the availability of acetyl-CoA. acs.orgbiorxiv.org Other modifications like methylation have also been implicated in the regulation of metabolic enzymes, but specific research on the methylation of ATP-PRT is limited. acs.org
Impact on Enzyme Activity, Stability, and Localization
Post-translational modifications, along with the binding of allosteric inhibitors like histidine, have a profound impact on the structure, and therefore the function, of ATP-PRT. wikipedia.orgebi.ac.uk The enzyme exists in an equilibrium between different oligomeric states, primarily an active dimer and an inactive hexamer. ebi.ac.uk
Activity: Allosteric inhibition by histidine, the end product of the pathway, is a primary regulatory mechanism. wikipedia.orguniprot.org Histidine binds to a regulatory domain on the enzyme (or a regulatory subunit in some forms), inducing a conformational change that stabilizes the inactive hexameric form, thus inhibiting catalysis. ebi.ac.uklibretexts.org This feedback inhibition is a rapid way to control the metabolic flux towards histidine biosynthesis. ebi.ac.uk
Stability: The interconversion between the active and inactive states is influenced by the binding of substrates and inhibitors. ebi.ac.uk Substrates like ATP and PRPP tend to favor the active form, while the inhibitor histidine promotes the formation of the stable but inactive hexamer. ebi.ac.uknih.gov This dynamic equilibrium ensures that the enzyme's activity is finely tuned to the metabolic needs of the cell.
Localization: In plants, ATP-PRT has been identified with a chloroplast transit peptide, indicating its localization within this organelle, where amino acid biosynthesis occurs. semanticscholar.org Post-translational modifications could potentially influence the import or retention of the enzyme within specific cellular compartments, although this is an area for further research.
| Modification/Regulator | Enzyme Affected | Effect |
| Phosphorylation | Nicotinic acid phosphoribosyltransferase (NAPRTase) | Increases substrate affinity and catalytic activity. nih.gov |
| Acetylation | Orotate phosphoribosyltransferase (OPRTase) | Decreases enzymatic activity. nih.gov |
| Histidine Binding | ATP Phosphoribosyltransferase (ATP-PRT) | Allosteric inhibition; stabilizes inactive hexameric form. ebi.ac.uklibretexts.org |
| Substrate Binding (ATP/PRPP) | ATP Phosphoribosyltransferase (ATP-PRT) | Promotes active form; decreases affinity for DNA regulatory region. ebi.ac.uknih.gov |
Structural Biology and Molecular Interactions Involving 1 5 Phospho D Ribosyl Atp
Co-crystal Structures of ATP Phosphoribosyltransferase with Substrates and Inhibitors
X-ray crystallography has provided high-resolution snapshots of ATP-PRT in different functional states. Co-crystal structures have been determined for the enzyme from organisms like Escherichia coli, Mycobacterium tuberculosis, and Psychrobacter arcticus, often in complex with its product PR-ATP, its substrates ATP and PRPP, or inhibitors such as AMP and histidine. rcsb.orgnih.govcore.ac.ukacs.org These structures have been fundamental in identifying the active site, the allosteric regulatory site, and in understanding the conformational dynamics that govern the enzyme's function. researchgate.netresearchgate.net
Two main forms of ATP-PRT exist: a long form (HisGL), which is a homo-hexamer containing both catalytic and regulatory domains on a single polypeptide chain, and a short form (HisGS), which lacks the regulatory domain and assembles into a hetero-octamer with a separate regulatory protein called HisZ. proteopedia.orgwikipedia.orgacs.org
The active site of ATP-PRT is situated in a cleft between two N-terminal domains, often referred to as Domain I and Domain II. proteopedia.orgnih.gov Domain I is primarily responsible for binding the ATP substrate, while Domain II contains a conserved P-loop motif that is essential for binding the 5-phosphoribosyl-α-1-pyrophosphate (PRPP) substrate. proteopedia.orgnih.gov
Crystal structures of E. coli ATP-PRT in complex with the product PR-ATP have been instrumental in delineating the binding pocket. rcsb.orgnih.gov Although the ribosyl-triphosphate moiety of PR-ATP could not be fully resolved in early structures, the position of the adenine (B156593) base and the phosphoribosyl group provided clear insights into product recognition. researchgate.netnih.gov In the Psychrobacter arcticus enzyme, specific residues play critical roles in catalysis. For instance, Arg32 interacts with the phosphate (B84403) groups of both ATP and PRPP, helping to properly orient the substrates for the condensation reaction. acs.orgresearchgate.net The binding of the competitive inhibitor AMP, which mimics parts of both substrates, has also helped to map the active site, showing that its adenosine (B11128) ring occupies the ATP-binding site while its phosphate group interacts with the PRPP-binding P-loop. researchgate.netproteopedia.org
| Organism | Residue | Domain/Region | Role in Interaction with PR-ATP or Substrates | Reference |
|---|---|---|---|---|
| Psychrobacter arcticus | Arg32 | Active Site | Interacts with phosphate groups of ATP and PRPP, bringing substrates into proximity. | acs.org |
| Escherichia coli | Asp70, Ser90 | Domain 1 | Involved in binding the competitive inhibitor AMP, which occupies the substrate sites. | proteopedia.org |
| Escherichia coli | Asp169-Thr176 | P-loop (Domain II) | Part of the conserved PRPP-binding motif. | researchgate.net |
| Psychrobacter arcticus | Arg56 | Adjacent Subunit | Provides cross-subunit stabilization of the pyrophosphate leaving group at the transition state. | core.ac.ukacs.org |
The binding of substrates and inhibitors to ATP-PRT induces significant conformational changes that are central to its catalytic cycle and regulation. libretexts.org In the long-form enzyme from M. tuberculosis, the protein exists in a dynamic equilibrium between an "open" active conformation and a "closed" inactive conformation. ucl.ac.ukucl.ac.uk The binding of ligands shifts this equilibrium.
For the short-form enzyme from P. arcticus, the binding of the regulatory subunit HisZ to the catalytic HisGS subunits is the first step in activation. This association brings the two HisGS subunits of a dimer closer together. core.ac.ukacs.org This pre-organizes the active site and poises key residues, such as Arg56 from the adjacent subunit, to stabilize the pyrophosphate leaving group during the reaction. core.ac.uk This mechanism highlights a "cross-subunit" catalytic assistance. Interestingly, crystal structures have captured the ATP substrate bound in an "anticatalytic" orientation, where the adenine ring is rotated 180 degrees away from the position required for nucleophilic attack, suggesting that a conformational adjustment is necessary just before catalysis. acs.org The binding of the allosteric inhibitor histidine triggers a much larger conformational change, primarily a massive shift of the regulatory domain (Domain III in long-form enzymes), which ultimately leads to the inhibition of the active site. proteopedia.org
Allosteric feedback inhibition by L-histidine is a hallmark of ATP-PRT regulation. ebi.ac.ukwikipedia.org This regulation ensures that the cell does not expend energy producing histidine when it is already abundant. The structural mechanisms of this inhibition differ slightly between the long-form and short-form enzymes but converge on the same outcome: inactivation of the catalytic site.
In long-form ATP-PRTs, such as those from M. tuberculosis and Campylobacter jejuni, the allosteric binding site for histidine is located on the C-terminal regulatory domain (Domain III). nih.govresearchgate.net The inhibitor binds at the interface between two adjacent regulatory domains within the hexameric structure. nih.gov
In the short-form enzymes, which lack this integrated regulatory domain, histidine binds exclusively to the separate regulatory protein, HisZ. nih.govacs.org In the P. arcticus ATP-PRT, co-crystal structures show that histidine binding induces the repositioning of two loops on the HisZ subunit. nih.govacs.org Specifically, a "histidine-binding loop" moves closer to the bound histidine to establish critical polar contacts. nih.gov It is noteworthy that the precise location of the histidine binding site can vary even among short-form enzymes, as seen in the structural differences between the ATP-PRTs of P. arcticus and Thermotoga maritima. acs.org
The binding of histidine to the remote allosteric site is communicated to the catalytic site, which can be over 20 Å away, through a network of conformational changes. researchgate.netnih.gov
In the short-form P. arcticus enzyme, the binding of histidine to HisZ triggers a cascade of interactions. A key event is the formation of a hydrogen bond between Tyr263 and His104, both on the HisZ subunit. nih.gov This interaction involves a loop (Asp101-Leu117) that is positioned at the interface between the regulatory HisZ and catalytic HisGS subunits. The stabilization of this loop in a particular conformation is thought to lock the entire enzyme complex in a non-activated state, preventing the catalytic machinery from functioning efficiently. nih.govacs.org
In long-form enzymes, the binding of histidine to Domain III induces a large-scale twisting or tightening of the hexameric assembly. nih.govproteopedia.org This movement alters the orientation of the catalytic domains relative to each other, disrupting the active site geometry and inhibiting catalysis. Computational studies have further illuminated these allosteric communication networks.
Structural Basis of Allosteric Regulation by Histidine
Computational Modeling of Enzyme-PR-ATP Interactions
Computational methods, particularly molecular dynamics (MD) simulations, have become invaluable for studying the dynamic nature of ATP-PRT and the allosteric communication pathways that are difficult to capture with static crystal structures. nih.govzenodo.org These models complement experimental data by providing a motion picture of the enzyme's function at an atomic level.
MD simulations have been performed on both the nonactivated (HisGS alone) and activated (the HisGS-HisZ complex) forms of the P. arcticus enzyme. nih.gov These simulations support a model where allosteric regulation is intrinsically linked to the protein's conformational flexibility and dynamics. nih.gov A computational technique known as Structural Pathway Mapping (SPM) has been used to identify the specific residues that form the communication "wiring" between the allosteric and catalytic sites. nih.govchemrxiv.org
These analyses revealed that the binding of the regulatory HisZ subunit enhances the communication pathways across the dimer of catalytic HisGS subunits. nih.gov The allosteric signal from the histidine binding site on HisZ is shown to propagate through specific secondary structure elements, including helices α7 and α8 of HisZ and beta-sheets β4, β5, and β11 of HisGS, to reach the active site. nih.govchemrxiv.org Crucially, residues within the histidine-binding loop itself were identified as part of this communication network, suggesting they play a dual role in both binding the inhibitor and transmitting the inhibitory signal. nih.gov These computational insights strongly support the idea that allosteric activation and inhibition are controlled by modulating the dynamic personality of the enzyme and the electrostatic environment of its active site. nih.govnih.gov
Molecular Docking Simulations for Binding Affinity Prediction
Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are instrumental in understanding the binding mode of ligands like PR-ATP to their target enzymes.
In studies of the bifunctional enzyme HISN2 from Medicago truncatula (MtHISN2), which catalyzes the second and third steps of histidine biosynthesis, molecular docking was employed to understand the binding of PR-ATP. researchgate.net Using the software AutoDock Vina, researchers performed in silico docking of PR-ATP to the phosphoribosyl-ATP pyrophosphohydrolase (PRA-PH) domain of the enzyme. researchgate.netnih.govscripps.eduscripps.edureadthedocs.io The results were consistent with predictions from other servers like Nucleos, which identified putative phosphate-binding regions. researchgate.net The docking predicted that the triphosphate group of PR-ATP binds near specific metal-binding sites (MBS1-2). Furthermore, the simulation suggested that the adenine ring of PR-ATP adopts an orientation rotated by approximately 180 degrees compared to the pose of a bound AMP molecule in the same active site. researchgate.net This information provides a structural hypothesis for how the product of the first enzyme in the pathway, ATP-PRT, is accommodated by the subsequent enzyme, HISN2. researchgate.net
Table 1: Summary of Molecular Docking Findings for PR-ATP
| Enzyme/Domain | Software | Key Findings | Reference |
|---|
Molecular Dynamics Simulations of Enzyme Catalysis and Conformational Dynamics
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamics of proteins and their complexes over time. These simulations are crucial for understanding the mechanisms of enzyme catalysis and allosteric regulation.
MD simulations have been used to investigate the allosteric mechanism of ATP-PRT. nih.gov In short-form ATP-PRTs, a regulatory protein (HisZ) enhances the catalytic activity of the catalytic protein (HisG). nih.govresearchgate.net MD simulations of the Pseudomonas arcticus HisG (PaHisGS) in complex with substrates revealed that the binding of the regulatory PaHisZ subunit constrains the dynamics of the catalytic subunit. nih.gov This constraint favors a pre-organized active site, where key residues like Arg32 and Arg56 are positioned to stabilize the pyrophosphate leaving group during the formation of PR-ATP. nih.govcore.ac.uk These computational studies illustrate how remote protein-protein interactions can translate into changes in active site dynamics to enhance catalysis. nih.gov Further MD simulations on catalytically impaired mutants of PaHisGS showed that the regulatory HisZ protein could allosterically rescue their function by modulating the dynamics of remaining active site residues. chemrxiv.orgnih.gov This highlights the link between protein dynamics and electrostatic pre-organization at the active site, which is essential for efficient catalysis. nih.gov
Ligand Binding Studies
Ligand binding studies are essential for quantifying the interactions between PR-ATP and its target enzymes. These studies provide fundamental data on binding affinity, stoichiometry, and the energetic driving forces of the interaction.
Determination of Dissociation Constants (Kd) and Stoichiometry
The dissociation constant (Kd) is a measure of the affinity between a ligand and a protein; a lower Kd indicates a tighter binding interaction. Kinetic studies of various ATP-PRT enzymes have consistently shown that the product, PR-ATP, is a potent inhibitor of the forward reaction. acs.orgpsu.eduebi.ac.uk This strong product inhibition implies a high affinity (low Kd) of PR-ATP for the enzyme.
The kinetic mechanism for several ATP-PRTs has been determined to be a sequential ordered pathway where ATP binds first, and PR-ATP is the last product to dissociate from the enzyme. acs.orgpsu.edu For other orthologues, such as the one from Acinetobacter baumannii, the substrate binding is random, but the product dissociation remains ordered, with PR-ATP being the last to be released. nih.gov This slow dissociation is consistent with its role as a potent inhibitor.
While direct determination of the Kd for PR-ATP binding via methods like Isothermal Titration Calorimetry (ITC) has not been explicitly reported in the reviewed literature, other biophysical techniques provide evidence of its binding. For example, in differential scanning fluorimetry (DSF) experiments with PaHisGS, the catalytic subunit of ATP-PRT from P. arcticus, the addition of PR-ATP increased the thermal melting temperature (Tm) of the protein by 5 °C. acs.org This significant thermal stabilization is a clear indicator of PR-ATP binding to the free enzyme. acs.org
Table 2: Binding Characteristics of 1-(5-phospho-D-ribosyl)-ATP
| Enzyme | Method | Observation | Implication | Reference |
|---|---|---|---|---|
| ATP-PRT (various) | Steady-State Kinetics | Potent product inhibitor | Tight binding to the enzyme | acs.orgpsu.edu |
| ATP-PRT (various) | Steady-State Kinetics | Last product to dissociate in the kinetic cycle | Slow off-rate contributes to inhibition | acs.orgnih.gov |
Energetics of PR-ATP Binding to ATP-PRT
The energetics of ligand binding are defined by the changes in enthalpy (ΔH) and entropy (ΔS), which determine the Gibbs free energy of binding (ΔG). Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring these thermodynamic parameters. colorado.edumalvernpanalytical.comunits.it
Although specific ITC studies detailing the complete thermodynamic profile (Kd, ΔH, and ΔS) of PR-ATP binding to ATP-PRT are not available in the cited literature, the technique has been applied to study the binding of substrates and inhibitors to the enzyme system. acs.orgosti.gov For instance, ITC was used to measure the binding of the substrate PRPP to PaHisGS, yielding a KD of approximately 12 µM. acs.org
The energetic contribution of PR-ATP binding can be inferred from thermal shift assays. The observed 5 °C increase in the Tm of PaHisGS upon PR-ATP binding demonstrates a favorable binding energy that stabilizes the protein structure against thermal denaturation. acs.org This stabilization is a direct consequence of the energetic favorability of the interactions formed between PR-ATP and the amino acid residues in the active site of the enzyme.
Table 3: List of Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | PR-ATP |
| Adenosine triphosphate | ATP |
| 5-phospho-α-D-ribose 1-pyrophosphate | PRPP |
| Adenosine monophosphate | AMP |
| Pyrophosphate | PPi |
| Histidine | |
| Medicago truncatula | |
| Pseudomonas arcticus |
Genetic and Evolutionary Aspects of 1 5 Phospho D Ribosyl Atp Metabolism
Gene Organization and Genomic Context of ATP-PRT and Related Enzymes
The genomic arrangement of genes encoding ATP-PRT and other enzymes in the histidine biosynthesis pathway varies significantly between prokaryotes and eukaryotes, reflecting different strategies for gene regulation and evolution.
In many bacteria and archaea, genes related to a specific metabolic pathway are clustered together in operons, allowing for coordinated regulation and transcription into a single polycistronic mRNA. openstax.org The histidine (his) biosynthesis pathway is a classic example of this organizational strategy. openstax.org
In model organisms like Escherichia coli and Salmonella enterica, the genes for the ten steps of histidine biosynthesis are typically organized into a single his operon. openstax.orgmdpi.com The gene encoding ATP-PRT, designated hisG, is the first gene in this operon. mdpi.comuniprot.org This arrangement facilitates efficient, simultaneous regulation of all pathway enzymes in response to cellular histidine levels. mdpi.com
However, the structure of the his operon is not universally conserved across all prokaryotes. Variations in gene order, gene fusion events, and the presence of multiple, non-orthologous enzymes for the same step have been observed. researchgate.net For instance, in some members of the Rhodospirillaceae family, the genes for the F0 component of ATP synthase are not found upstream of the F1 component operon, an organization that appears unique to this group. asm.org In the context of histidine biosynthesis, some bacteria possess multiple forms of ATP-PRT. Geobacter sulfurreducens, for example, has two distinct ATP-PRT enzymes: one encoded by a long-form gene (hisG_L) and another by a short-form gene (hisG_S) that requires an associated regulatory protein, HisZ. researchgate.net These genes are located at different loci and appear to contribute differently to growth depending on environmental conditions. researchgate.net The evolution of his operons is thought to have occurred in a piecewise fashion, with scattered ancestral genes gradually assembling into the compact operons seen today, shaped by events like gene fusion and horizontal transfer. researchgate.net
| Organism | ATP-PRT Gene(s) | Operon Structure and Context | Reference |
|---|---|---|---|
| Escherichia coli | hisG (long form) | Part of the canonical his operon (hisGDCBHAFI), which contains all genes for histidine biosynthesis. Transcription is regulated by attenuation and feedback inhibition. | mdpi.comuniprot.org |
| Salmonella enterica | hisG (long form) | Similar to E. coli, the his operon is a well-studied model for gene regulation, including feedback inhibition of the HisG enzyme. | mdpi.com |
| Geobacter sulfurreducens | hisG_L and hisG_S + hisZ | Possesses two distinct, functional ATP-PRT isozymes. The genes are not in a single operon. HisG_S/HisZ is the primary enzyme, while HisG_L is particularly important during nitrogen fixation. | researchgate.net |
| Lactococcus lactis | hisG_S + hisZ | Features a short-form ATP-PRT (HisG_S) that forms a hetero-octameric complex with the regulatory protein HisZ. | mdpi.comnih.gov |
| Rhodobacter capsulatus | atpHAGDC | While not the his operon, the ATP synthase operon shows organizational differences from other bacteria, lacking upstream F0 genes, a feature noted in Rhodospirillaceae. This highlights the diversity of operon structures even for essential enzymes. | asm.org |
In contrast to the compact operons of prokaryotes, the genes encoding enzymes for histidine biosynthesis in eukaryotes are typically not clustered. Instead, they are found at dispersed loci scattered across different chromosomes. This scattered arrangement is a general feature of eukaryotic genomes for most metabolic pathways. pnas.org
The regulation of these dispersed genes is consequently more complex, relying on coordinated expression mediated by specific transcription factors that recognize promoter sequences common to the pathway's genes, rather than the polycistronic transcription seen in prokaryotes. While the transfer of eukaryotic genes like hypoxanthine (B114508) phosphoribosyltransferase (hprt) has been studied, these studies focus more on the mechanics of transfer and the size of transferred fragments rather than the native genomic organization. pnas.org The lack of operons in eukaryotes reflects a fundamental difference in the architecture and regulation of their genomes compared to prokaryotes.
Phylogenetic Analysis and Evolutionary Conservation
Phylogenetic studies of ATP-PRT reveal a fascinating evolutionary history, characterized by distinct enzyme architectures and a highly conserved catalytic mechanism, despite significant divergence in regulatory strategies.
Comparative genomic analyses have identified two principal forms of ATP-PRT: a "long form" (HisG_L) and a "short form" (HisG_S). wikipedia.orgwgtn.ac.nz A third, "super-long" form, has also been proposed. wgtn.ac.nz
Long Form (HisG_L): This form is a single polypeptide chain that assembles into a homo-hexamer. Each chain contains both the catalytic domains and a C-terminal regulatory domain that binds the allosteric inhibitor, histidine. wikipedia.orgwgtn.ac.nz This type is found in many bacteria, such as Escherichia coli and Mycobacterium tuberculosis. wikipedia.orgnih.gov
Short Form (HisG_S): This form consists of only the catalytic core and lacks the fused regulatory domain. wgtn.ac.nz To form a functional, regulated enzyme, the catalytic subunits (HisG_S) must associate with a separate regulatory protein, HisZ, to form a hetero-octameric complex. wgtn.ac.nzresearchgate.net The short form is found in organisms like Lactococcus lactis. nih.gov
Super-Long Form (HisG_SL): Identified in organisms like Leuconostoc mesenteroides, this form appears to have evolved from the fusion of the hisG_S and hisZ genes, effectively recreating a single-chain, regulated enzyme analogous to the long form but through a different evolutionary path. wgtn.ac.nz
Phylogenetic analysis shows that ATP-PRT is present in archaea, bacteria, fungi, and plants. researchgate.netwgtn.ac.nz The distribution of the long and short forms does not always follow clear taxonomic lines, suggesting a complex evolutionary history involving gene loss, duplication, and fusion events.
| Domain of Life | Representative Organisms | Predominant ATP-PRT Form | Key Evolutionary Features | Reference |
|---|---|---|---|---|
| Bacteria | Escherichia coli, Mycobacterium tuberculosis, Lactococcus lactis, Geobacter sulfurreducens | Both long (HisG_L) and short (HisG_S + HisZ) forms are widespread. Some species possess both. | Shows immense diversity, including the proposed "super-long" form from a hisG-hisZ gene fusion. Represents the broadest range of ATP-PRT architectures. | researchgate.netnih.govwgtn.ac.nz |
| Archaea | Methanocaldococcus jannaschii, Sulfolobus solfataricus | Both long and short forms are present. Many archaea lack key enzymes found in bacterial pathways, suggesting non-orthologous enzyme displacement. | Archaeal genomes often lack homologs for certain pathway steps, indicating the evolution of alternative enzymes. | acs.orgoup.com |
| Eukarya (Fungi) | Saccharomyces cerevisiae, Aspergillus spp. | Typically possess the long form of ATP-PRT. | The histidine pathway is a validated target for antifungal drugs due to its absence in mammals. | researchgate.netwgtn.ac.nz |
| Eukarya (Plants) | Arabidopsis thaliana | Generally utilize the long form of ATP-PRT. | The pathway is a target for herbicide development. | wikipedia.orgwgtn.ac.nz |
Despite the different quaternary structures, the catalytic mechanism of ATP-PRT is highly conserved across all forms. nih.gov The catalytic core is composed of two domains (Domain I and Domain II). wgtn.ac.nz Domain II contains a conserved P-loop motif that is essential for binding 5-phospho-alpha-D-ribose 1-diphosphate (PRPP). proteopedia.org Transition state analysis of long- and short-form enzymes from different species reveals a conserved dissociative reaction mechanism. nih.gov
In stark contrast to the conserved catalytic core, the regulatory domains show significant divergence:
Long-Form Regulatory Domain: The C-terminal regulatory domain of HisG_L shows structural similarity to PII signal transduction proteins, which are involved in sensing cellular nitrogen and carbon status. researchgate.net This domain contains the binding site for the allosteric inhibitor histidine. wgtn.ac.nz
Short-Form Regulatory Protein (HisZ): The HisZ protein, which regulates the HisG_S catalytic subunit, is evolutionarily derived from the same ancestor as histidyl-tRNA synthetases (HisRS). wgtn.ac.nz HisZ plays a dual role: it enhances catalytic activity in the absence of histidine but mediates allosteric inhibition when histidine is present. researchgate.net
This evolutionary pattern—a conserved catalytic core paired with diverse, interchangeable regulatory modules—is a recurring theme in enzyme evolution. It allows organisms to adapt the control of a fundamental metabolic pathway to different physiological contexts and regulatory networks. nih.gov
Horizontal Gene Transfer Events (If evidenced)
Horizontal gene transfer (HGT), the movement of genetic material between different species, has played a role in the evolution of metabolic pathways, including histidine biosynthesis. Evidence suggests that both individual genes and entire operons have been transferred.
The varied distribution of his operon structures and the presence of multiple isozymes in some bacteria are considered evidence for HGT. researchgate.net For example, the acquisition of an entire his operon could provide a significant metabolic advantage to an organism in a new environment. Furthermore, phylogenetic analyses of specific enzymes within metabolic pathways have pointed to HGT events. In the oomycete Phytophthora, the lysine (B10760008) biosynthetic pathway appears to be a mosaic, with the majority of enzymes appearing to be of bacterial origin, acquired via HGT. plos.org Similarly, the parasite Cryptosporidium parvum is thought to have acquired its thymidine (B127349) kinase gene from a proteobacterium. pnas.org
While direct, conclusive evidence for the HGT of the ATP-PRT gene itself can be complex to establish definitively for all lineages, the phylogenetic inconsistencies and mosaic nature of related biosynthetic pathways strongly suggest that HGT has been a significant force in shaping the evolution of 1-(5-phospho-D-ribosyl)-ATP metabolism across different domains of life. researchgate.netplos.orgbiorxiv.org
Genetic Mutations Affecting PR-ATP Metabolism
The biosynthesis of this compound (PR-ATP) is the initial and rate-limiting step in the histidine biosynthetic pathway. This crucial reaction involves the condensation of adenosine (B11128) triphosphate (ATP) and 5-phosphoribosyl-1-pyrophosphate (PRPP), catalyzed by the enzyme ATP-phosphoribosyltransferase (ATP-PRT). acs.orgnih.govresearchgate.net The gene encoding this enzyme, most commonly known as hisG, has been a focal point for extensive genetic and biochemical studies. mdpi.comnih.govwikigenes.org Mutations within the hisG gene and other genes of the histidine operon can have profound effects on the metabolism of PR-ATP, leading to a range of phenotypes that have been instrumental in dissecting the pathway's genetics and regulation. nih.govresearchgate.net These mutations are broadly categorized based on their impact on the organism's ability to synthesize histidine, giving rise to auxotrophic mutants, and their specific effects on the structure and function of the enzymes involved.
Characterization of Auxotrophic Mutants
Auxotrophic mutants are organisms that have lost the ability to synthesize a particular essential compound and, therefore, require it to be supplemented in their growth medium. In the context of PR-ATP metabolism, mutations that inactivate or severely impair any of the enzymes in the histidine biosynthesis pathway result in histidine auxotrophy.
The characterization of these mutants has been fundamental to understanding gene function and metabolic regulation. A classic example is found in studies of Salmonella typhimurium, where a vast collection of histidine auxotrophs has been isolated and mapped. ucdavis.eduucdavis.edu These mutants are typically identified through replica plating techniques, where colonies from a master plate containing a complete medium are transferred to a minimal medium lacking histidine. Colonies that fail to grow on the minimal medium are identified as potential histidine auxotrophs. mdpi.com
Further characterization involves determining the specific step in the pathway that is blocked. This can be achieved by testing the mutant's ability to grow on media supplemented with various intermediates of the pathway. For instance, a mutant blocked at the first step (the synthesis of PR-ATP) will not be able to grow on any intermediate, only on histidine. Conversely, a mutant with a block further down the pathway will be able to grow if supplied with an intermediate that occurs after the enzymatic block.
In some cases, mutations in the histidine biosynthesis pathway can lead to conditional phenotypes. For example, certain his mutants of S. typhimurium exhibit an adenine (B156593) requirement at lower temperatures (30°C) when grown on histidinol (B1595749), a precursor of histidine. ucdavis.edu This is because a block in the pathway can lead to an accumulation of intermediates and a drain on the pool of other essential molecules like ATP and PRPP, which are also required for purine (B94841) biosynthesis. ucdavis.eduuwaterloo.ca This adenine auxotrophy can be suppressed by a second mutation in the hisG gene, which halts the adenine drain. ucdavis.edu
Studies in other organisms, such as the pathogenic yeast Candida albicans, have also utilized the isolation of auxotrophic mutants to clone and characterize the genes of the histidine pathway. asm.org A stable histidine auxotroph of C. albicans, designated SAG5, was identified as being defective in histidinol dehydrogenase activity, the last step of the pathway. asm.org The characterization of such mutants is a critical first step in the genetic dissection of metabolic pathways.
Impact of Specific Mutations on Enzyme Activity and Regulation
Beyond simply inactivating the enzyme, specific mutations within the hisG gene can have nuanced effects on the ATP-phosphoribosyltransferase (ATP-PRT) enzyme, altering its catalytic efficiency, affinity for substrates, and sensitivity to allosteric regulation. The study of these altered enzymes provides deep insights into the structure-function relationships of ATP-PRT.
In pioneering work on Salmonella typhimurium, researchers studied numerous strains with missense, double-frameshift, or suppressed nonsense mutations in the hisG gene, all of which produced altered but still active enzymes. nih.gov By comparing the kinetic properties of these mutant enzymes to the wild-type, they were able to correlate specific regions of the hisG gene with distinct biochemical functions. For instance, mutations affecting feedback inhibition by L-histidine were found to map to two general areas of the gene, suggesting these regions are involved in forming the allosteric binding site. nih.gov Similarly, regions critical for binding the substrates ATP and PRPP were identified. nih.gov
More recent studies on ATP-PRT from various organisms have employed site-directed mutagenesis to probe the roles of specific amino acid residues. In Acinetobacter baumannii, the ATP-PRT is a complex of catalytic (HisGS) and regulatory (HisZ) subunits. researchgate.netnih.gov Researchers have investigated active-site mutants of HisGS with impaired catalytic activity. nih.gov For example, mutating key arginine residues (R32A, R56A) that are proposed to stabilize the pyrophosphate leaving group significantly reduces the catalytic rate (kcat). nih.gov Remarkably, the addition of the regulatory HisZ protein can allosterically rescue the activity of these impaired mutants, demonstrating a link between remote protein-protein interactions and the electrostatic environment of the active site. nih.govchemrxiv.org
In Mycobacterium tuberculosis, mutations in the allosteric binding site of ATP-PRT were generated to understand the molecular basis of its regulation by L-histidine. ucl.ac.uk These mutations directly affected the enzyme's stability, activity, and response to both the inhibitor L-histidine and a newly discovered allosteric activator, 3-(2-Thienyl)-L-alanine. ucl.ac.uk Such studies highlight the complex interplay between protein structure, dynamics, and allosteric control of enzyme activity.
The detailed kinetic analysis of these mutant enzymes is crucial for a complete understanding of their function. The table below summarizes the impact of specific mutations on the kinetic parameters of ATP-phosphoribosyltransferase.
Methodological Approaches for Studying 1 5 Phospho D Ribosyl Atp
Enzymatic Assays for PR-ATP Synthesis and Degradation
The quantification of PR-ATP synthesis and degradation is fundamental to understanding the regulation of the histidine biosynthetic pathway. Several enzymatic assay types have been developed for this purpose, each with its own advantages and specific applications.
Coupled Spectrophotometric Assays
Coupled spectrophotometric assays are a common and convenient method for continuously monitoring enzyme activity. These assays link the reaction of interest to a subsequent reaction that produces a change in absorbance.
For the synthesis of PR-ATP, catalyzed by ATP-phosphoribosyltransferase (ATP-PRT), a direct spectrophotometric assay can be employed by monitoring the increase in absorbance at 290 nm, which is characteristic of PR-ATP formation. acs.org This method has been used to determine the initial rates of PR-ATP synthesis under various conditions, including in the presence and absence of the allosteric inhibitor histidine. acs.org The reaction involves the condensation of ATP and 5-phosphoribosyl-α-1-pyrophosphate (PRPP). researchgate.net
Alternatively, the activity of enzymes involved in PR-ATP metabolism can be coupled to other enzymatic reactions that result in a change in the concentration of a chromogenic substance. For instance, the synthesis of PRPP, a precursor for PR-ATP, by PRPP synthase can be measured using a coupled continuous spectrophotometric assay. This assay measures the decrease in orotate (B1227488) concentration catalyzed by orotate phosphoribosyltransferase as it consumes the newly formed PRPP. plos.org While not directly measuring PR-ATP, this approach provides crucial information about the availability of one of its key substrates.
Another example of a coupled assay, though not for PR-ATP directly, involves linking the activity of an ATPase to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. nih.gov Such principles can be adapted to study enzymes that consume ATP during the synthesis of PR-ATP. However, it is important to consider that the addition of ATP to assay buffers can affect the pH, which in turn can influence enzyme activity measurements. researchgate.net
Radiometric Assays Using Labeled Precursors
Radiometric assays offer high sensitivity and are particularly useful for detecting low concentrations of products or for studies in complex biological mixtures. creative-enzymes.com These assays involve the use of radioactively labeled substrates, and the incorporation of the radiolabel into the product is measured over time.
In the context of PR-ATP, a common approach is to use radiolabeled ATP, such as [γ-³²P]ATP or [α-³²P]ATP, or labeled PRPP. nih.govrevvity.com For instance, in a typical kinase assay, the transfer of the radiolabeled terminal phosphate (B84403) from ATP to a substrate is measured. nih.gov To study PR-ATP synthesis, one could use [α-³²P]ATP and measure the incorporation of the radiolabel into PR-ATP. The reaction products are then separated from the unreacted labeled substrate using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or electrophoresis, and the radioactivity of the product is quantified. revvity.com
For example, a radiometric assay for adenine (B156593) phosphoribosyltransferase, which also uses PRPP as a substrate, involves the use of [¹⁴C]adenine. The radioactive product is separated by thin-layer chromatography and quantified. nih.gov A similar principle could be applied to study PR-ATP synthesis by using a radiolabeled precursor and separating the resulting radiolabeled PR-ATP.
The high sensitivity of radiometric assays allows for the determination of enzyme kinetics and the screening of inhibitors. creative-enzymes.comnih.gov
High-Performance Liquid Chromatography (HPLC) for Product Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of metabolites, including nucleotides and their derivatives. researchgate.net It is often coupled with a detector, such as a UV-Vis spectrophotometer or a mass spectrometer (LC-MS), for sensitive and specific detection.
HPLC methods have been developed for the analysis of various nucleotides, including ATP, ADP, and AMP, which are relevant to the synthesis of PR-ATP. researchgate.netnih.gov For the direct analysis of PR-ATP, a method would involve separating the compound from other reaction components on an appropriate HPLC column, such as a reversed-phase or ion-exchange column. researchgate.netnih.gov The concentration of PR-ATP can then be quantified by comparing its peak area to that of a known standard.
LC-MS is particularly advantageous as it provides both retention time and mass-to-charge ratio information, allowing for highly specific identification and quantification of PR-ATP, even in complex biological samples. nih.govacs.org Hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (HPLC-MS/MS) is a suitable method for quantifying polar metabolites like adenosine (B11128) nucleotides and their derivatives. nih.gov
Isotopic Labeling and Flux Analysis
Isotopic labeling techniques, in conjunction with analytical methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are invaluable for tracing the flow of atoms through metabolic pathways and quantifying metabolic fluxes. wikipedia.orgbohrium.com
Stable Isotope Tracing with NMR and Mass Spectrometry
Stable isotope tracing involves feeding cells or organisms with substrates enriched in stable isotopes, such as ¹³C or ¹⁵N. wikipedia.org The labeled atoms are incorporated into downstream metabolites, and their distribution can be analyzed by MS or NMR spectroscopy. frontiersin.org This provides detailed information about the activity of specific metabolic pathways.
In the context of the histidine pathway, cells can be cultured with ¹³C-labeled glucose. jove.com The carbon atoms from glucose will be incorporated into the precursors of histidine, including PRPP and ultimately PR-ATP and histidine itself. By analyzing the mass isotopologue distribution of these metabolites using MS, researchers can infer the metabolic routes taken. jove.complos.org Tandem mass spectrometry (MS/MS) can further provide information on the position of the labels within the molecule. plos.org
NMR spectroscopy is another powerful tool for analyzing isotopically labeled samples. frontiersin.org While MS detects differences in mass, NMR can distinguish between different isotopomers (isomers with isotopes at different positions). frontiersin.org For instance, ¹³C-NMR or ³¹P-NMR can be used to analyze the labeling patterns in PR-ATP and related metabolites, providing insights into their biosynthesis. rsc.orgnih.gov In-cell NMR allows for the study of these processes in a living cellular environment. acs.org
Measurement of Metabolic Fluxes through the Histidine Pathway
Metabolic flux analysis (MFA) is a quantitative approach used to determine the rates (fluxes) of reactions within a metabolic network. mdpi.comnih.gov Isotope-assisted MFA (iMFA) combines isotopic labeling data with a stoichiometric model of metabolism to calculate intracellular fluxes. nih.gov
To measure the metabolic flux through the histidine pathway, a ¹³C-labeling experiment is performed, typically using a substrate like [U-¹³C]glucose. nih.gov After a period of labeling, the isotopic enrichment in proteinogenic amino acids, including histidine, is measured by GC-MS or LC-MS/MS. jove.com The labeling patterns in histidine provide a direct readout of the flux through the pathway that synthesizes it, which is initiated by the formation of PR-ATP. nih.govvanderbilt.edu
By analyzing the labeling patterns of histidine and other related amino acids, researchers can quantify the relative and absolute fluxes through the histidine biosynthesis pathway under different genetic or environmental conditions. koreascience.krresearchgate.net This information is crucial for understanding how cells regulate the production of histidine and for identifying potential targets for metabolic engineering. mdpi.com
Structural Biology Techniques
Understanding the three-dimensional architecture of enzymes that bind to PR-ATP is fundamental to deciphering their mechanism of action. Structural biology provides atomic-level insights into these interactions.
X-ray Crystallography for Enzyme-Ligand Complex Structures
X-ray crystallography is a cornerstone technique for determining the high-resolution three-dimensional structures of proteins and their complexes with ligands like PR-ATP. By crystallizing the enzyme-ligand complex and analyzing the diffraction pattern of X-rays passed through the crystal, researchers can map the precise arrangement of atoms.
This method has been successfully applied to ATP phosphoribosyltransferase (ATPPRT), the enzyme that synthesizes PR-ATP from ATP and 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP). nih.govacs.org Crystal structures have been solved for ATPPRT from various organisms, including Escherichia coli, Mycobacterium tuberculosis, and Thermotoga maritima, both in its apo (unbound) form and in complex with substrates, products like PR-ATP, and inhibitors. rcsb.orgproteopedia.orgrcsb.orgnih.gov
For instance, the crystal structure of E. coli ATP-PRT in complex with PR-ATP was solved at a resolution of 2.9 Å. rcsb.org Although the ribosyl-triphosphate portion of PR-ATP could not be fully resolved in this particular study, the structure provided critical information for identifying the binding sites for PRPP and parts of the ATP molecule. rcsb.orgresearchgate.net Similarly, structures of M. tuberculosis ATPPRT have been determined at resolutions as high as 1.8 Å, revealing a new fold for a phosphoribosyltransferase and offering a model for the mechanism of allosteric inhibition by histidine. proteopedia.orgnih.gov These high-resolution snapshots are invaluable for understanding enzyme catalysis, substrate specificity, and the structural basis of allosteric regulation. nih.gov
Table 1: Examples of X-ray Crystallography Studies on ATP Phosphoribosyltransferase (ATPPRT)
| Enzyme Source | PDB ID | Ligand(s) | Resolution (Å) | Key Findings | Reference |
|---|---|---|---|---|---|
| Escherichia coli | 1Q1K | PR-ATP | 2.90 | Identification of product and substrate binding sites. | rcsb.org |
| Mycobacterium tuberculosis | 1NH7 | Histidine, AMP | 1.80 | Revealed a new phosphoribosyltransferase fold and a model for allosteric inhibition. | proteopedia.orgnih.gov |
| Mycobacterium tuberculosis | 1NH8 | None (Apo) | 2.70 | Showed conformational differences compared to the ligand-bound state. | nih.gov |
| Thermotoga maritima | 1O64 | None (Apo) | 2.10 | Provided a high-resolution structure of a thermostable ATPPRT. | rcsb.org |
| Thermotoga maritima | 1USY | None (Apo) | 2.50 | Revealed a hetero-octameric complex with regulatory (HisZ) and catalytic (HisG) subunits. | rcsb.org |
Cryo-Electron Microscopy (Cryo-EM) for Large Enzyme Assemblies
For large and flexible protein complexes that are challenging to crystallize, such as the multi-subunit ATPPRT, cryo-electron microscopy (Cryo-EM) has become an indispensable tool. Cryo-EM involves flash-freezing purified protein complexes in a thin layer of vitrified ice and imaging them with an electron microscope. Sophisticated image processing algorithms then combine thousands of individual particle images to reconstruct a 3D model.
This technique is particularly well-suited for studying the hetero-octameric forms of ATPPRT, which consist of four catalytic and four regulatory subunits. nih.govacs.org While specific Cryo-EM studies focused solely on the PR-ATP-ATPPRT complex are emerging, the power of the technique has been demonstrated on analogous large, dynamic molecular machines like ATP synthase. elifesciences.orgplantae.org For example, Cryo-EM has been used to capture the E. coli ATP synthase in multiple rotational states, revealing conformational changes that occur upon ATP binding and the release from autoinhibition. elifesciences.org This provides a framework for how Cryo-EM can be applied to understand the significant conformational dynamics of ATPPRT during catalysis and allosteric regulation by histidine, capturing different functional states of the large assembly in a near-native environment. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution, providing information that is complementary to the static pictures from crystallography and Cryo-EM. For the PR-ATP system, NMR can probe dynamic processes over a wide range of timescales, from fast (picosecond-nanosecond) internal motions to slower (microsecond-millisecond) conformational exchanges that are often linked to enzyme function.
Techniques like ³¹P NMR spectroscopy have been used to monitor the enzymatic reaction catalyzed by ATPPRT, allowing researchers to observe the conversion of substrates (ATP, PRPP) to products (PR-ATP, pyrophosphate) in real-time. nih.govresearchgate.net This can help to identify alternative substrates, such as ADP, and understand the rate-limiting steps of the reaction. nih.gov
Furthermore, protein-observed NMR experiments, often using isotopes like ¹⁵N and ¹³C, can map the binding sites of ligands and characterize the allosteric communication network within the enzyme. For example, NMR has been used to study the pH dependence of histidine binding to M. tuberculosis ATP-PRT, providing insights into the specific protonation state required for binding and inhibition. psu.edu Amide H/D exchange measured by NMR or mass spectrometry can reveal changes in protein flexibility and conformation upon ligand binding, highlighting regions involved in allosteric regulation. doi.org These dynamic insights are crucial for understanding how binding events at a regulatory site, which can be far from the active site, can influence the catalytic activity of the enzyme. researchgate.netchemrxiv.org
Biophysical Characterization of PR-ATP Interacting Proteins
Biophysical methods are essential for quantifying the interactions between PR-ATP (or its substrates) and enzymes like ATPPRT. These techniques provide crucial data on binding strength, stoichiometry, and the kinetics of the interaction.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a highly sensitive method that directly measures the heat released or absorbed during a binding event. This allows for the determination of key thermodynamic parameters of an interaction in a single experiment, without the need for labeling.
In a typical ITC experiment to study ATPPRT, a solution of a ligand (e.g., PRPP, ATP, or an inhibitor) is titrated into a sample cell containing the purified enzyme. acs.org The resulting heat changes are measured to determine the binding affinity (Kd), the stoichiometry of binding (n), the enthalpy change (ΔH), and the entropy change (ΔS).
ITC has been instrumental in dissecting the kinetic mechanism of ATPPRT from Pseudomonas arctica (Pa). acs.org These experiments helped establish that PRPP is the first substrate to bind to the catalytic subunit (PaHisGS). acs.org By measuring the thermodynamics of binding for various ligands, researchers can understand the driving forces behind the interaction—whether it is primarily driven by favorable enthalpy (e.g., hydrogen bonds and van der Waals interactions) or entropy (e.g., release of water molecules from the binding interface).
Table 2: Thermodynamic Parameters of Ligand Binding to PaHisGS Measured by ITC
| Ligand | Binding Affinity (Kd) (µM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |
|---|---|---|---|---|
| PRPP | 1.8 ± 0.1 | 0.96 ± 0.01 | -15.0 ± 0.1 | -7.1 |
| ATP | No measurable binding | N/A | N/A | N/A |
Data derived from studies on Pseudomonas arctica ATPPRT catalytic subunit (PaHisGS) at 20°C. The lack of measurable binding for ATP to the free enzyme supports an ordered binding mechanism where PRPP binds first. Data from Biochemistry, 2018, 57, 30, 4655-4666. acs.org
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique for monitoring biomolecular interactions. nicoyalife.com It provides detailed kinetic information by measuring the association rate (kon) and dissociation rate (koff) of a complex, from which the equilibrium dissociation constant (KD) can be calculated.
In an SPR experiment, one molecule (the "ligand," e.g., ATPPRT) is immobilized on a sensor chip surface. A solution containing the other molecule (the "analyte," e.g., PR-ATP, its substrates, or inhibitors) is then flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected in real-time and plotted as a sensorgram. nicoyalife.com
This technique is valuable for studying the step-by-step assembly of the ATPPRT complex and its interaction with substrates and allosteric effectors. While specific SPR studies on PR-ATP are not widely published, the methodology has been proposed and used for similar enzyme systems to screen for allosteric regulators and to quantify complex protein-protein and protein-ligand interactions. ucl.ac.ukdntb.gov.ua By analyzing the rates of binding and dissociation under various conditions (e.g., in the presence or absence of the allosteric inhibitor histidine), SPR can provide deep insights into the dynamic aspects of enzyme regulation.
Table 3: Illustrative Kinetic Data from a Hypothetical SPR Experiment
| Interacting Pair | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Affinity (KD) (µM) |
|---|---|---|---|
| ATPPRT + PRPP | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 |
| ATPPRT-PRPP + ATP | 1.2 x 10⁶ | 8.4 x 10⁻³ | 7 |
| ATPPRT + Histidine | 8.0 x 10⁴ | 3.2 x 10⁻⁴ | 4 |
This table presents hypothetical data to illustrate the typical parameters obtained from SPR analysis for an enzyme like ATPPRT, reflecting an ordered binding mechanism and allosteric inhibition.
Circular Dichroism (CD) Spectroscopy for Protein Conformation
Circular Dichroism (CD) spectroscopy is a powerful biophysical technique used to investigate the structure of chiral molecules. It measures the differential absorption of left- and right-handed circularly polarized light. nih.gov In the context of protein science, CD spectroscopy is a primary method for analyzing protein secondary structure, stability, and conformational changes that occur upon interaction with ligands. mdpi.combitesizebio.com The distinct secondary structure elements of a protein—α-helices, β-sheets, and random coils—each produce a characteristic CD spectrum, allowing researchers to estimate the relative proportion of each element within the protein. mdpi.comresearchgate.net
The application of CD spectroscopy is particularly valuable for studying the dynamic nature of enzymes such as ATP-phosphoribosyltransferase (ATP-PRT), the enzyme responsible for the synthesis of 1-(5-phospho-D-ribosyl)-ATP. researchgate.netacs.org This method allows for the observation of global conformational changes in the enzyme's structure when it binds to its substrates, products, or allosteric regulators. nih.gov Such studies are crucial for understanding the mechanisms of catalysis and allosteric control.
Research on ATP-phosphoribosyltransferase has utilized CD spectroscopy to probe the enzyme's structural integrity and the conformational shifts induced by ligand binding. For instance, thermal denaturation studies monitored by CD spectroscopy can determine the melting temperature (Tm) of a protein, which is a key indicator of its thermal stability. In studies of a psychrophilic ATP-PRT, the melting temperatures for the catalytic subunit (HisGS) and the regulatory subunit (HisZ) were determined to be 42.9 °C and 39.5 °C, respectively, suggesting that the regulatory subunit contributes to the thermolability of the enzyme complex. researchgate.net
The binding of ATP to the RecG helicase was also shown by CD spectroscopy to cause a significant structural transition from an α-helix to a β-strand conformation, which is believed to be the active form of the enzyme. researchgate.net These findings underscore the utility of CD spectroscopy in elucidating the structural dynamics of nucleotide-binding proteins, including the conformational states relevant to the catalytic cycle of ATP-phosphoribosyltransferase and its interaction with this compound.
The table below summarizes representative findings from studies using CD spectroscopy to analyze the conformation of ATP-binding proteins.
| Protein Studied | Ligand/Condition | Key CD Spectroscopy Finding | Interpretation | Reference |
| ATP-phosphoribosyltransferase (HisZ and HisGS subunits) | Thermal Denaturation | Melting temperatures (Tm) of 39.5 °C (HisZ) and 42.9 °C (HisGS) were determined. | The regulatory subunit (HisZ) renders the enzyme complex more thermolabile. | researchgate.net |
| 90-kDa heat shock protein (hsp90) | ATP | Increase in β-pleated sheet content from 46% to 65%. | ATP binding induces a significant conformational change in the protein's secondary structure. | linkgroup.hu |
| F1-ATPase | ATP analogue and other effectors | Increase in α-helix content from 35% to 42%. | The simultaneous occupation of catalytic and regulatory sites by ligands induces a conformational change. | nih.gov |
| RecG Helicase | ATP | Structural transition from an α-helix to a β-strand conformation. | ATP binding converts the enzyme to its active conformation for unwinding DNA. | researchgate.net |
Broader Biological and Physiological Context of 1 5 Phospho D Ribosyl Atp
Significance in Microbial Physiology and Metabolism
In the microbial world, the ability to synthesize essential amino acids is fundamental for survival, adaptation, and pathogenesis. The pathway initiated by the formation of 1-(5-phospho-D-ribosyl)-ATP is a cornerstone of this metabolic capability.
Essentiality of Histidine Biosynthesis in Prokaryotes
For many prokaryotes, the de novo synthesis of histidine is indispensable for growth and proliferation, particularly in environments where this essential amino acid is scarce. nih.gov Histidine is a crucial component of proteins and participates in various catalytic and structural functions within the cell. wikipedia.org The histidine biosynthesis pathway, beginning with the ATP-PRT-catalyzed formation of PRATP, is an unbranched, ten-step sequence that converts ATP and PRPP into L-histidine. nih.gov This pathway is tightly interconnected with other core metabolic routes; its substrates, ATP and PRPP, are central molecules in energy metabolism and the synthesis of purines, pyrimidines, and other amino acids like tryptophan. proteopedia.orgmdpi.com Consequently, the regulation of PRATP production is critical for maintaining metabolic homeostasis. researchgate.net The essential nature of this pathway in prokaryotes makes the enzymes involved, especially ATP-PRT, attractive targets for the development of novel antimicrobial agents. wikipedia.orgebi.ac.uk
Implications for Pathogen Virulence and Survival
The essentiality of the histidine biosynthesis pathway directly translates to its importance in the virulence and survival of pathogenic microorganisms. wmrf.org.nz Numerous studies have demonstrated that the inability to synthesize histidine attenuates the pathogenicity of various bacteria and fungi. For instance, in pathogens like Aspergillus fumigatus, Xanthomonas oryzae pv. oryzicola, and Acinetobacter baumannii, the disruption of genes in the histidine biosynthesis pathway leads to a significant reduction in their ability to cause infection. nih.govapsnet.orgacs.org This is often because the host environment is a nutrient-limited niche, and the pathogen must be able to synthesize its own histidine to survive and proliferate. researchgate.net The enzyme ATP-PRT, which produces PRATP, is a key control point and has been identified as a potential drug target for combating infections caused by pathogenic Neisseria and Mycobacterium tuberculosis. nih.govwmrf.org.nz The dependence of these pathogens on de novo histidine synthesis underscores the critical role of the pathway initiated by PRATP formation in their virulence. wmrf.org.nztandfonline.com
Role in Symbiotic Relationships
The ability to synthesize all necessary amino acids is also crucial for microbes engaged in symbiotic relationships. In nitrogen-fixing bacteria, such as those in the genus Rhizobium that form symbiotic associations with leguminous plants, metabolic self-sufficiency is a prerequisite for establishing and maintaining the symbiosis. The bacteria provide the plant with fixed nitrogen, and in return, the plant provides carbon sources. However, the bacteria must synthesize their own cellular components, including all 20 proteinogenic amino acids. Therefore, the histidine biosynthesis pathway, and by extension the synthesis of its first intermediate PRATP, is implicitly essential for the survival and function of these symbiotic organisms within the host plant environment.
Importance in Plant Metabolism and Development
Plants, as autotrophic organisms, synthesize all the amino acids required for their growth and development, including histidine. bioone.org The pathway for histidine biosynthesis in plants is highly conserved and shares the same metabolic route as that found in microorganisms, starting with the formation of this compound. nih.govresearchgate.net
Interplay with Nitrogen Assimilation and Storage
Table 1: Summary of the Biological Significance of the Histidine Biosynthesis Pathway
| Organism Type | Example Organism | Role of Histidine Biosynthesis | Implication of the Pathway |
| Pathogenic Bacterium | Neisseria gonorrhoeae | Essential for survival in the host. wmrf.org.nz | Pathway enzymes are targets for novel antibiotics. wmrf.org.nz |
| Pathogenic Fungus | Aspergillus fumigatus | Crucial for virulence and metal homeostasis. nih.govresearchgate.net | Inhibition of the pathway attenuates pathogenicity. researchgate.nettandfonline.com |
| Pathogenic Plant Bacterium | Xanthomonas oryzae | Required for full virulence and growth in planta. apsnet.org | A potential target to control bacterial leaf streak in rice. apsnet.org |
| Symbiotic Bacterium | Rhizobium spp. | Essential for metabolic self-sufficiency during symbiosis. | Foundational for establishing effective nitrogen-fixing relationships. |
| Higher Plant | Arabidopsis thaliana | Autotrophic synthesis of an essential amino acid for growth. bioone.org | Regulation is key for nitrogen economy and metal transport. ichb.plscispace.com |
Relevance in Eukaryotic Model Organisms (e.g., Yeast, Fungi)
In eukaryotic microorganisms like Saccharomyces cerevisiae (baker's yeast) and various fungi, the histidine biosynthetic pathway, and by extension PR-ATP, is a subject of intensive study. annualreviews.orgyeastgenome.org These organisms serve as powerful models to dissect the genetic and biochemical intricacies of this pathway, offering insights that are often conserved across higher eukaryotes, including plants. ichb.pl
Genetic studies in yeast have been instrumental in elucidating the structure and regulation of the histidine biosynthetic pathway. Mutations in the genes encoding the enzymes of this pathway, such as HIS1 which codes for ATP phosphoribosyltransferase, result in histidine auxotrophy—the inability of the organism to synthesize its own histidine and thus requiring it from the environment for survival. yeastgenome.orgyeastgenome.org This auxotrophic phenotype is a cornerstone of yeast genetics, widely used as a selectable marker in molecular biology. yeastgenome.org
The regulation of histidine biosynthesis in yeast is a classic example of metabolic control. The expression of HIS genes is subject to a general amino acid control (GAAC) system. yeastgenome.orgyeastgenome.org Under conditions of amino acid starvation, the transcription factor Gcn4p is activated and binds to the promoter regions of numerous amino acid biosynthetic genes, including those for histidine, to upregulate their expression. yeastgenome.org Furthermore, specific transcription factors like Bas1p and Bas2p are also involved in activating the transcription of HIS1 and other genes in the pathway. yeastgenome.orgnih.gov
A fascinating aspect of this regulation is the cross-pathway control between histidine and purine (B94841) biosynthesis. nih.gov The intermediate 5'-phosphoribosyl-4-carboxamide-5-aminoimidazole (AICAR), which is produced during histidine synthesis, plays a critical role in activating the expression of ADE genes involved in purine biosynthesis. nih.gov This metabolic crosstalk ensures a balanced supply of precursors for both pathways, highlighting the integrated nature of cellular metabolism.
Table 1: Key Genes in Yeast Histidine Biosynthesis and their Regulation
| Gene Name | Encoded Enzyme | Function in Pathway | Key Regulators | Mutant Phenotype |
| HIS1 | ATP phosphoribosyltransferase | Catalyzes the first step, forming PR-ATP. yeastgenome.org | Gcn4p, Bas1p, Bas2p yeastgenome.org | Histidine auxotrophy yeastgenome.org |
| HIS3 | Imidazoleglycerol-phosphate dehydratase | Catalyzes the sixth step in histidine biosynthesis. yeastgenome.org | Gcn4p yeastgenome.org | Histidine auxotrophy, sensitivity to certain metal salts. yeastgenome.org |
| HIS4 | Multifunctional enzyme | Catalyzes steps 2, 3, and 10 of histidine biosynthesis. | Gcn4p, Bas1p, Bas2p nih.gov | Histidine auxotrophy |
| HIS7 | Glutamine amidotransferase | Involved in the formation of imidazole (B134444) glycerol (B35011) phosphate (B84403) and AICAR. nih.gov | Bas1p, Bas2p nih.gov | Histidine auxotrophy |
The spatial organization of metabolic pathways within the cell, or metabolic compartmentation, is a key feature of eukaryotic cells that enhances efficiency and prevents unwanted side reactions. Studies in Saccharomyces cerevisiae have explored the compartmentation of histidine biosynthesis. While early studies measuring the dilution of labeled precursors suggested the absence of separate functional compartments for this pathway in yeast, in contrast to the clear organellar separation seen for other metabolic routes like the Krebs cycle in mitochondria, more recent findings provide a nuanced view. annualreviews.org
In the fission yeast Schizosaccharomyces japonicus, research has shown that the final steps of lysine (B10760008) and histidine biosynthesis are compartmentalized within peroxisomes. biorxiv.org This sequestration, along with a dedicated NADH/NAD+ recycling system, is proposed to support optimal growth, especially when there is a high demand for these amino acids, which can tax the cellular redox balance. biorxiv.org This finding suggests that while the entire histidine pathway may not be confined to a single organelle in all yeasts, specific steps can be localized to optimize flux and manage cofactor balance. biorxiv.org In plants, the entire histidine biosynthetic pathway is localized in chloroplasts, which is thought to be advantageous due to the proximity to energy supplies, as the synthesis of one histidine molecule is metabolically expensive, requiring a substantial number of ATP molecules. ichb.pl
Impact on Cellular Growth and Proliferation
The availability of amino acids is a primary determinant of cellular growth and proliferation. oup.com As the initial substrate for histidine synthesis, the availability of PR-ATP is intrinsically linked to the cell's ability to grow and divide.
A direct quantitative relationship between intracellular PR-ATP concentration and cellular doubling time is not extensively documented. However, the connection can be inferred from the tight coupling of nutrient availability, metabolic pathways, and cell cycle progression in yeast. nih.gov Yeast cells meticulously adjust their growth rate and, consequently, their doubling time in response to the nutritional environment. nih.govmicrobialcell.com A limitation in the synthesis of any essential amino acid, which would occur with insufficient PR-ATP leading to histidine starvation, will inevitably slow down protein synthesis and arrest the cell cycle, thereby increasing the cellular doubling time. nih.gov
Studies on yeast chemostat cultures demonstrate a clear "growth rate response" (GRR), where the expression of a large fraction of the genome, including genes for ribosomal biogenesis and translation, is directly correlated with the growth rate. molbiolcell.org Since histidine is essential for producing the proteins encoded by these genes, a bottleneck at the PR-ATP step would curtail the GRR and lead to a longer doubling time. In essence, while PR-ATP itself is not the direct regulator, its role as the committed precursor for histidine synthesis makes its continuous production a prerequisite for maintaining a normal cellular doubling time under conditions where histidine is not supplied externally.
Eukaryotic cells have evolved sophisticated mechanisms to adapt to nutrient-poor environments. When faced with a scarcity of amino acids, including histidine, yeast cells activate the aforementioned GAAC response to ramp up the production of biosynthetic enzymes. yeastgenome.org This transcriptional reprogramming is a primary adaptive strategy to counteract the limitation.
Furthermore, nutrient limitation, particularly amino acid availability, directly influences the Target of Rapamycin (TOR) signaling network, a master regulator of cell growth in eukaryotes. oup.comresearchgate.net Reduced histidine levels have been shown to impact the TOR network, leading to downstream effects on cell growth processes. oup.com This indicates that cells can sense the availability of specific amino acids and modulate global growth programs accordingly. Another adaptive response involves the upregulation of amino acid transporters to enhance scavenging from the environment when biosynthesis is insufficient. unil.ch In situations of prolonged or severe starvation, yeast cells can enter a quiescent state or, in diploid cells, undergo meiosis and sporulation to produce resilient spores, ensuring the survival of the organism until conditions improve. nih.gov These adaptive responses underscore the cell's remarkable flexibility in managing its resources, a process in which the biosynthetic pathways originating from intermediates like PR-ATP play a central role.
Emerging Research Directions and Future Perspectives on 1 5 Phospho D Ribosyl Atp
Discovery of Novel Enzymes or Pathways Involving PR-ATP (Hypothetical)
The biosynthesis of histidine is an energetically costly process, and the initial enzyme, ATP phosphoribosyltransferase (ATP-PRT), is a key regulatory point. wikipedia.orgproteopedia.org This enzyme catalyzes the condensation of ATP and 5-phospho-α-D-ribose 1-pyrophosphate (PRPP) to form PR-ATP and inorganic pyrophosphate. proteopedia.orgnih.gov While the downstream pathway to histidine is well-characterized, the possibility of PR-ATP serving as a substrate for yet-undiscovered enzymes or as a branching point for alternative metabolic fates remains an intriguing area of hypothetical exploration.
The existence of different structural forms of ATP-PRT, such as the long and short forms, which have distinct regulatory mechanisms, suggests a degree of evolutionary divergence that could extend to the broader pathway. nih.gov It is conceivable that in certain organisms or under specific physiological conditions, PR-ATP could be channeled into pathways leading to the synthesis of novel secondary metabolites or signaling molecules. The chemical structure of PR-ATP, with its high-energy pyrophosphate linkage and purine (B94841) and ribose moieties, makes it a plausible precursor for a variety of biologically active compounds.
Furthermore, the intricate allosteric regulation of ATP-PRT by various molecules, including histidine, AMP, ADP, and the alarmone ppGpp, highlights its role as a sensor of the cell's metabolic state. wikipedia.orgproteopedia.orgresearchgate.net This complex regulation hints at the possibility that the levels of PR-ATP itself might act as a regulatory signal, influencing other metabolic pathways beyond histidine biosynthesis. Future research could focus on identifying proteins that may interact with PR-ATP in a regulatory capacity, potentially uncovering new layers of metabolic control.
Application of Advanced '-omics' Technologies
The comprehensive study of PR-ATP and its associated pathways is being revolutionized by the application of high-throughput "-omics" technologies. These approaches provide a global view of the molecular landscape of a cell, enabling a deeper understanding of the context in which PR-ATP functions.
Metabolomics, the large-scale study of small molecules within cells and tissues, offers a powerful tool to quantify the levels of PR-ATP and other intermediates in the histidine biosynthesis pathway. Untargeted metabolomic analyses can reveal unexpected changes in the metabolome in response to genetic or environmental perturbations affecting PR-ATP synthesis, potentially pointing towards novel metabolic connections. For instance, comparative metabolomic profiling of wild-type and mutant strains with altered ATP-PRT activity could uncover the accumulation or depletion of metabolites downstream of hypothetical PR-ATP-utilizing pathways. mdpi.com Such studies have been successfully applied to elucidate metabolic shifts in various biological systems. mdpi.combiorxiv.org
Table 1: Hypothetical Metabolomic Profile Changes in Response to Altered PR-ATP Levels
| Metabolite | Expected Change with Increased PR-ATP | Expected Change with Decreased PR-ATP | Potential Implication |
| PR-ATP | Increase | Decrease | Direct measure of pathway flux |
| Histidine | Increase | Decrease | End-product of the canonical pathway |
| Purine Nucleotides | Potential Decrease | Potential Increase | Competition for the precursor PRPP bioone.org |
| Hypothetical Metabolite X | Increase | Decrease | Product of a novel PR-ATP pathway |
Proteomics allows for the large-scale identification and quantification of proteins, providing insights into the expression levels of enzymes involved in PR-ATP metabolism. By comparing the proteomes of cells under different conditions, researchers can identify changes in the abundance of ATP-PRT and other enzymes of the histidine biosynthesis pathway. biorxiv.org
Furthermore, proteomics is instrumental in identifying post-translational modifications (PTMs) of these enzymes. acs.org PTMs, such as phosphorylation, acetylation, and ubiquitination, can profoundly affect an enzyme's activity, stability, and localization. acs.org Allosteric modulation of enzyme activity can be triggered by PTMs at sites remote from the active site. nih.gov Identifying PTMs on ATP-PRT could reveal novel regulatory mechanisms that fine-tune the production of PR-ATP in response to cellular signals.
Rational Design of Inhibitors Targeting ATP Phosphoribosyltransferase
The absence of the histidine biosynthesis pathway in humans makes its enzymes, including ATP-PRT, attractive targets for the development of antimicrobial agents. proteopedia.org The rational design of specific and potent inhibitors of ATP-PRT is a promising strategy for creating new drugs.
Structure-based drug design relies on the three-dimensional structure of the target enzyme to design molecules that can bind to its active site or allosteric sites with high affinity and specificity. The crystal structures of ATP-PRT from various organisms have been determined, revealing a unique protein fold among phosphoribosyltransferases. proteopedia.orgnih.gov These structures show that the enzyme has a conserved P-loop for binding the ribose-5'-phosphate group of PRPP. proteopedia.org
Computational methods, such as virtual screening and molecular docking, can be used to screen large libraries of compounds for their potential to bind to ATP-PRT. nih.gov This approach allows for the identification of promising lead compounds that can then be chemically modified to improve their binding affinity and pharmacological properties. The detailed understanding of the enzyme's active site and allosteric regulatory sites provides a roadmap for designing inhibitors that are highly specific for the microbial enzyme, minimizing potential off-target effects in humans. nih.gov
Once potential inhibitors have been designed and synthesized, their efficacy must be evaluated through in vitro assays. These assays are crucial for determining the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50), and its mechanism of inhibition.
Several types of in vitro assays can be employed to measure ATP-PRT activity and its inhibition. A common method is a continuous spectrophotometric assay that monitors the production of PR-ATP. nih.govnih.gov Another approach is a coupled enzyme assay where the pyrophosphate produced in the ATP-PRT reaction is used in a subsequent reaction that can be easily monitored. acs.org Highly sensitive radioassays have also been developed to detect very low levels of enzyme activity. iaea.org
To assess the specificity of the inhibitors, their activity against related enzymes, both from the pathogen and the host, should be tested. This is critical to ensure that the inhibitor does not interfere with other essential metabolic pathways. For example, testing the inhibitor against other phosphoribosyltransferases can help determine its selectivity. nih.gov
Table 2: Key Parameters for In Vitro Inhibitor Evaluation
| Parameter | Description | Importance |
| IC50 | The concentration of inhibitor required to reduce enzyme activity by 50%. | A measure of the inhibitor's potency. |
| Ki | The inhibition constant, representing the affinity of the inhibitor for the enzyme. | Provides insight into the strength of the inhibitor-enzyme interaction. |
| Mechanism of Inhibition | Determines whether the inhibitor is competitive, non-competitive, or uncompetitive. | Informs on how the inhibitor interacts with the enzyme and its substrates. |
| Selectivity | The ratio of inhibitory activity against the target enzyme versus off-target enzymes. | Crucial for predicting potential side effects and ensuring therapeutic efficacy. |
Systems Biology Approaches to Model Histidine Biosynthesis
Systems biology provides a powerful framework for understanding the complex, interconnected nature of metabolic pathways. By integrating experimental data with computational modeling, researchers can gain insights into the regulation and dynamics of processes like histidine biosynthesis, where 1-(5-phospho-D-ribosyl)-ATP (PR-ATP) is the first committed intermediate. This holistic approach is crucial for identifying key control points and predicting the outcomes of genetic or environmental perturbations.
Dynamic Modeling of Metabolic Fluxes and Enzyme Kinetics
Dynamic modeling is a key component of systems biology that describes how the concentrations of metabolites and reaction fluxes change over time. frontiersin.org Unlike steady-state models, dynamic models can capture the transient behavior of a metabolic network, offering a more detailed view of its regulation. frontiersin.org For the histidine biosynthesis pathway, which is intricately linked with central carbon metabolism, purine biosynthesis, and C1 metabolism, dynamic modeling is essential for a comprehensive understanding. nih.govresearchgate.net
One powerful technique is ¹³C-metabolic flux analysis, which tracks the flow of carbon isotopes through the network. By analyzing the dynamic labeling patterns of intermediates, researchers can quantify the rates (fluxes) of individual reactions. nih.gov For instance, studies in Corynebacterium glutamicum, a key industrial amino acid producer, have used dynamic ¹³C-labeling to analyze the pool influx kinetics (PIK) of metabolites in the histidine and purine biosynthesis pathways. nih.gov This approach helps to pinpoint rate-limiting steps and metabolic bottlenecks. For example, a significant decrease in the labeling signal between two consecutive intermediates, such as SAICAR and AICAR in the purine pathway, can indicate a slow enzymatic step that needs to be addressed for pathway optimization. nih.gov
Interactive Table: Approaches in Dynamic Modeling of Biosynthesis Pathways
| Modeling Technique | Description | Application in Histidine Biosynthesis | Key Insights |
|---|---|---|---|
| Dynamic Flux Balance Analysis (dFBA) | An extension of FBA that models the metabolic network over time, accounting for changes in substrate availability and biomass composition. nih.govoup.com | Predicting optimal strategies for switching between growth and histidine production phases in fed-batch fermentations. nih.gov | Provides insights into managing the trade-off between cellular growth and the production of metabolically expensive amino acids like histidine. nih.gov |
| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | Uses stable isotope tracers to quantify intracellular metabolic fluxes under dynamic conditions. nih.gov | Identifying bottlenecks in engineered C. glutamicum strains by tracking carbon flow from glucose to histidine and related pathways. nih.gov | Reveals rate-limiting steps and the distribution of carbon between the histidine and purine pathways. nih.gov |
Network Analysis of PR-ATP Regulatory Interactions
Network analysis allows researchers to visualize and analyze the complex web of interactions within a cell, from protein-protein interactions to metabolic and regulatory networks. nih.gov PR-ATP, as the product of the first committed step in histidine biosynthesis, is situated at a critical regulatory node that connects amino acid synthesis with purine and energy metabolism. researchgate.netmdpi.com
The primary regulatory interaction involving PR-ATP synthesis is the allosteric feedback inhibition of the enzyme ATP phosphoribosyltransferase (HisG) by the final product, L-histidine. researchgate.netresearchgate.net This is a classic example of end-product inhibition that efficiently controls the flow of metabolites into the pathway. When histidine levels are high, it binds to a regulatory site on the HisG enzyme, reducing its catalytic activity and preventing the unnecessary synthesis of PR-ATP. researchgate.net In many bacteria, this regulation can also involve a protein called HisZ, which binds to and inactivates the HisG enzyme in the presence of histidine. mdpi.com
Interactive Table: Key Regulatory Interactions at the PR-ATP Node
| Interacting Molecules | Type of Interaction | Description | Metabolic Consequence |
|---|---|---|---|
| L-Histidine and ATP Phosphoribosyltransferase (HisG) | Allosteric Feedback Inhibition | The end-product L-histidine binds to the HisG enzyme, inhibiting its activity. researchgate.netresearchgate.net | Prevents over-accumulation of histidine and conserves ATP and PRPP when the amino acid is abundant. |
| ATP, PRPP, and HisG | Substrate Availability | The reaction rate is dependent on the cellular concentrations of the substrates ATP and PRPP. nih.gov | Links PR-ATP synthesis to the cell's energy status and the activity of central carbon metabolism (which produces PRPP). |
| PR-ATP Pathway and Purine Biosynthesis | Metabolite Interconversion | The intermediate AICAR is produced in the histidine pathway and re-enters the purine synthesis pathway. researchgate.netnih.gov | Creates a critical link where high flux towards histidine can support or drain the purine nucleotide pool. |
Exploration of Biotechnological Applications
The intricate regulation and metabolic significance of the histidine biosynthesis pathway, starting with the formation of PR-ATP, make it a prime target for biotechnological applications. Through metabolic engineering and synthetic biology, microorganisms can be transformed into efficient cell factories for the large-scale production of L-histidine, an amino acid with significant applications in the pharmaceutical and food industries. nih.govacs.org
Metabolic Engineering for Enhanced Histidine Production
Metabolic engineering aims to rationally modify cellular metabolic pathways to improve the production of a desired compound. nih.gov For L-histidine, the primary strategies focus on increasing the metabolic flux towards its synthesis by overcoming native regulatory mechanisms and enhancing the supply of precursors.
A crucial first step is to eliminate the feedback inhibition of ATP phosphoribosyltransferase (HisG) by L-histidine. nih.gov This is typically achieved through protein engineering, where site-directed mutagenesis is used to create mutant versions of the HisG enzyme that are no longer sensitive to histidine. nih.gov For example, combining molecular docking simulations with high-throughput screening has led to the development of highly effective feedback-resistant HisG mutants in organisms like Corynebacterium glutamicum and Escherichia coli. nih.govnih.gov
Secondly, the production of PR-ATP is often limited by the availability of its precursors, ATP and PRPP. nih.gov Engineering strategies therefore include:
Overexpression of PRPP synthetase: This boosts the supply of PRPP, a key precursor shared with other pathways. nih.govacs.org
Rerouting central carbon metabolism: Modifications, such as deleting genes in competing pathways (e.g., the pgi gene, which diverts glucose away from the pentose (B10789219) phosphate (B84403) pathway that produces PRPP), can channel more carbon towards precursor synthesis. nih.govacs.org
Optimizing energy status: Enhancing the supply of ATP by modifying cellular respiration can further drive the initial reaction. nih.govacs.org
Finally, increasing the expression of all the genes in the histidine (his) operon ensures that there are no downstream bottlenecks, allowing the increased flux from PR-ATP to be efficiently converted to L-histidine. nih.gov These combined strategies have resulted in significant increases in histidine production, with titers reaching over 66 g/L in fed-batch fermentation of engineered E. coli. nih.gov
Interactive Table: Metabolic Engineering Strategies for L-Histidine Overproduction
| Organism | Engineering Strategy | Key Gene/Enzyme Modified | Resulting L-Histidine Titer |
|---|---|---|---|
| Escherichia coli | Alleviate feedback inhibition; Optimize his gene expression; Enhance PRPP and ATP supply. nih.gov | ATP phosphoribosyltransferase (hisG); PRPP synthetase (prs). | 66.5 g/L nih.gov |
| Corynebacterium glutamicum | Alleviate feedback inhibition via protein engineering; Overexpress rate-limiting enzymes; Knock out competing pathway. nih.govacs.org | ATP phosphoribosyltransferase (hisG); PRPP synthetase; Glucose-6-phosphate isomerase (pgi). | 5.07 g/L nih.govacs.org |
Synthetic Biology Approaches to Reconstruct Histidine Pathways
Synthetic biology takes metabolic engineering a step further by applying engineering principles of design, construction, and testing to biological systems. frontiersin.org This approach can be used to reconstruct the entire histidine biosynthesis pathway in a heterologous host organism that may offer advantages for industrial production, such as robustness or the ability to utilize cheaper feedstocks.
The process involves several key steps:
Design: The ten enzymatic steps from PRPP and ATP to L-histidine are mapped out. The corresponding genes (e.g., hisG, hisD, hisB, etc.) are selected, often from different organisms to choose the most efficient enzymes. Codon optimization is performed to ensure high levels of expression in the chosen host.
Construction: The selected genes are synthesized and assembled into one or more synthetic operons using standardized DNA parts (e.g., promoters, ribosome binding sites, terminators). These constructs are designed to ensure balanced expression of all the enzymes in the pathway, preventing the accumulation of toxic intermediates.
Integration: The synthetic pathway is introduced into the host organism, such as Saccharomyces cerevisiae or a non-pathogenic bacterial strain, via plasmids or by integration into the host's chromosome.
Testing and Optimization: The engineered strain is tested for histidine production. Computational models can guide further optimization by predicting the effects of altering the expression levels of different enzymes in the synthetic pathway to maximize product yield. frontiersin.org
This bottom-up approach allows for precise control over the pathway and can be combined with dynamic regulatory circuits. For instance, biosensors that detect an intermediate metabolite could be used to dynamically control the expression of downstream enzymes, thereby balancing metabolic flux in real-time and minimizing the metabolic burden on the cell. nih.gov
Q & A
Q. Methodological Resolution :
- Standardize buffer conditions (pH, ionic strength) across studies.
- Compare enzyme sources (prokaryotic vs. eukaryotic) and use structural data (e.g., HisG C-terminal domain in EMBL-EBI ) to identify functional divergences.
What experimental strategies are recommended to study this compound’s interactions with viral targets like SARS-CoV-2 NSP15?
Advanced Research Question
Computational and biochemical approaches include:
- Molecular docking : Screen this compound against NSP15 endoribonuclease active sites (e.g., residues ASN 278, LYS 345) using AutoDock or Schrödinger .
- In vitro inhibition assays : Measure NSP15 ribonuclease activity in the presence of this compound using fluorogenic RNA substrates.
- Structural validation : Co-crystallization or cryo-EM to resolve binding modes .
How can researchers quantify this compound in microbial metabolomics studies?
Q. Methodological Focus
- Radiolabeling : Use - or -labeled ribose/ATP to trace incorporation into histidine biosynthesis intermediates .
- LC-MS/MS : Employ reverse-phase chromatography with MRM (multiple reaction monitoring) for sensitive detection in S. wadsworthensis lysates .
- Enzymatic coupling : Link pyrophosphate release to NADH oxidation via pyrophosphatase and UDP-glucose dehydrogenase .
What are the challenges in modeling the Mg²⁺-dependent catalysis of ATP phosphoribosyltransferase?
Advanced Research Question
Key challenges include:
- Metal ion coordination : Mg²⁺ stabilizes the transition state but may occupy variable binding sites in homology models .
- Substrate binding order : Pre-steady-state kinetics (stopped-flow) are needed to determine if ATP or PRPP binds first .
- Allosteric regulation : HisG activity is modulated by histidine feedback inhibition; isothermal titration calorimetry (ITC) can quantify binding affinities .
How does this compound contribute to microbial survival in phosphate-limited environments?
Basic Research Question
In S. wadsworthensis, this compound synthesis is coupled to phosphate uptake via Na⁺-dependent symporters. Experimental approaches:
- Gene knockout : Delete hisG or phosphate transporter genes to assess histidine auxotrophy .
- Metabolite profiling : Compare intracellular PRPP and histidine levels under high vs. low phosphate conditions .
What are the implications of structural variations (α vs. β anomers) in this compound for enzyme specificity?
Advanced Research Question
EC 3.6.1.31 (phosphoribosyl-ATP pyrophosphatase) hydrolyzes the β-anomer, while HisG utilizes the α-form. Strategies to differentiate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
